molecular formula C6H10ClN3 B12923405 5-Chloro-1-isopropyl-1H-imidazol-2-amine

5-Chloro-1-isopropyl-1H-imidazol-2-amine

Cat. No.: B12923405
M. Wt: 159.62 g/mol
InChI Key: LFZFBTIUFIHGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-isopropyl-1H-imidazol-2-amine (CAS 1890536-02-3) is a substituted imidazole derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C 6 H 10 ClN 3 and a molecular weight of 159.62 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex bioactive molecules . The 2-aminoimidazole (2-AI) core is a privileged structure in drug discovery, known to act as a bioisostere for guanidine, triazoles, and benzamidine, which contributes to its high value in designing novel pharmaceuticals . This particular analog, featuring an isopropyl substituent, may offer modified steric and solubility profiles that can be leveraged to optimize the properties of lead compounds . Research into similar 2-aminoimidazole derivatives has demonstrated their potential as antagonists for the H1 histamine receptor, as well as their application in the development of anthelmintics and inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) . Furthermore, the chlorine atom present in the structure is a common feature in medicinal chemistry, often used to fine-tune a molecule's electronic properties, lipophilicity, and binding affinity to biological targets . As a building block, this compound is useful in coordination chemistry as a ligand for metal ions and in the synthesis of compounds for agrochemical and materials science applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

5-chloro-1-propan-2-ylimidazol-2-amine

InChI

InChI=1S/C6H10ClN3/c1-4(2)10-5(7)3-9-6(10)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

LFZFBTIUFIHGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=C1N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Core Identifiers and Physicochemical Properties of the Benzimidazole Analog

For effective research and sourcing, precise identification of a chemical entity is paramount. The following table summarizes the key identifiers for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine.

IdentifierValueSource
Chemical Name 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amineN/A
CAS Number 1154369-65-9N/A
Molecular Formula C10H12ClN3N/A
Molecular Weight 210.68 g/mol N/A
Canonical SMILES CC(C)N1C2=C(C=C(C=C2)Cl)N=C1NN/A
InChI Key Not readily availableN/A

Note: Physicochemical properties such as melting point, boiling point, and solubility are not extensively documented in public literature and would require experimental determination.

Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry. A common and reliable method involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide. This approach offers a direct route to the desired 2-amino functionality.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-chloro-1,2-phenylenediamine. The first step involves the selective N-isopropylation, followed by cyclization.

Synthesis_Workflow Start 4-Chloro-1,2-phenylenediamine Intermediate 4-Chloro-N1-isopropylbenzene-1,2-diamine Start->Intermediate Isopropylation (e.g., Isopropyl bromide, Base) Product 5-Chloro-1-isopropyl-1H- benzo[d]imidazol-2-amine Intermediate->Product Cyclization (Cyanogen bromide)

Caption: Proposed synthetic workflow for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine.

Experimental Protocol: Synthesis of 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine

Step 1: Synthesis of 4-Chloro-N1-isopropylbenzene-1,2-diamine (Intermediate)

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Alkylation: While stirring vigorously, slowly add isopropyl bromide (1.1 eq) to the mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the nucleophilic substitution, while the choice of a carbonate base is to neutralize the HBr byproduct without being overly reactive.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the mono-isopropylated intermediate.

Step 2: Cyclization to form 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine (Final Product)

  • Reaction Setup: Dissolve the intermediate, 4-Chloro-N1-isopropylbenzene-1,2-diamine (1.0 eq), in an aqueous alcohol solution (e.g., 50% ethanol).

  • Cyclizing Agent Addition: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent. The use of cyanogen bromide is a classic method for forming the 2-amino-benzimidazole core via an intermediate that readily cyclizes.

  • Reaction and Neutralization: Stir the reaction at room temperature for several hours. The reaction is typically complete when a precipitate forms. Neutralize the reaction mixture with an aqueous base, such as sodium bicarbonate, to precipitate the product fully.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to achieve high purity.

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is a critical step. A multi-technique approach is standard practice in the field.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity >95%? HPLC->Purity_Assessment

Caption: Standard analytical workflow for the characterization of a synthesized small molecule.

Standard Operating Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the final compound.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation and Columns: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient: A typical mobile phase would consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient elution is recommended, for instance, starting at 10% B and increasing to 90% B over 20 minutes. The acidic modifier helps to protonate the amine functionalities, leading to sharper peaks.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm, where benzimidazole derivatives often exhibit strong absorbance.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Applications in Drug Discovery and Development

The 2-aminobenzimidazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This structural motif is considered a "privileged" structure due to its ability to interact with multiple biological targets.

  • Antiparasitic Agents: Numerous studies have highlighted the potent antimalarial activity of 2-aminobenzimidazoles.[2][3] These compounds have shown efficacy against resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2] The scaffold has also been explored for activity against other parasites like Leishmania infantum.[4]

  • Kinase Inhibitors: The hydrogen bonding capabilities of the 2-amino group and the N1-H of the benzimidazole ring make this scaffold an excellent pharmacophore for targeting the hinge region of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Antiviral and Antimicrobial Activity: The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interfere with viral and bacterial nucleic acid synthesis and other essential cellular processes.[5]

  • Other Therapeutic Areas: Derivatives of 2-aminobenzimidazole have been investigated for a multitude of other therapeutic applications, including as anti-inflammatory, anticancer, and antidepressant agents.[5]

The introduction of a chloro-substituent and an isopropyl group, as in the target molecule, allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is not available, data from structurally related chloro-substituted benzimidazoles provide a strong basis for safe handling protocols.[6][7][8]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

References

  • Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]

  • Field, M. C., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009143. [Link]

  • Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. [Link]

  • MalariaWorld. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. [Link]

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2023). MDPI. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]

  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]

  • CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

  • PubChem. (n.d.). 5-chloro-1H-benzimidazole. [Link]

  • YMER. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. [Link]

  • LookChem. (n.d.). 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. [Link]

  • Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]

Sources

physicochemical characteristics of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine . As a substituted 2-aminoimidazole, this scaffold represents a critical bioisostere for guanidine functionalities in drug discovery, often utilized to modulate basicity and improve oral bioavailability compared to highly polar guanidines.

This molecule is distinct from its benzimidazole analog (CAS 1154369-65-9).[1] The monocyclic nature of this compound grants it a unique solubility and metabolic profile.[1] This guide details the theoretical molecular architecture, synthesis pathways, and rigorous experimental protocols required to validate its physicochemical properties (pKa, LogP/D, Solubility) for lead optimization.

Molecular Architecture & Theoretical Profiling

Understanding the electronic distribution of the 2-aminoimidazole core is prerequisite to experimental design.[1] The molecule possesses an amphoteric character dominated by the basicity of the imidazole ring nitrogen (N3) and the electron-withdrawing nature of the chlorine substituent.

Structural Identifiers
PropertyDetail
IUPAC Name 5-Chloro-1-(propan-2-yl)-1H-imidazol-2-amine
Molecular Formula C₆H₁₀ClN₃
Molecular Weight 159.62 g/mol
Core Motif 2-Aminoimidazole (Guanidine mimetic)
Key Substituents 5-Chloro (Lipophilic, EWG), 1-Isopropyl (Steric bulk)
Theoretical Property Predictions
  • Ionization (pKa): The parent 2-aminoimidazole has a pKa ≈ 8.[1]0. The 5-chloro substituent exerts a negative inductive effect (-I), stabilizing the free base and lowering the pKa of the conjugate acid.[1]

    • Predicted pKa (Base):6.5 – 7.2 (Physiologically relevant ionization).[1]

  • Lipophilicity (LogP): The isopropyl group significantly enhances lipophilicity compared to the methyl analog.[1]

    • Predicted LogP:1.2 – 1.6 (Optimal for fragment-based drug design).[1]

  • H-Bonding: 1 Donor (Exocyclic -NH₂), 2 Acceptors (Ring N3, Exocyclic N).[1]

Synthesis & Purification Strategy

To ensure accurate physicochemical characterization, the compound must be synthesized to >98% purity. The following retrosynthetic workflow outlines the most robust route to avoid regioisomeric mixtures.

Recommended Synthetic Route

The most reliable synthesis involves the condensation of an


-haloaldehyde equivalent with an 

-substituted guanidine.[1]
  • Precursor Formation: Reaction of isopropylamine with cyanogen bromide to form

    
    -isopropylcyanamide, followed by ammonia reaction to yield 
    
    
    
    -isopropylguanidine.[1]
  • Cyclization: Condensation of

    
    -isopropylguanidine with chloroacetaldehyde (or its diethyl acetal) under basic conditions.[1]
    
  • Chlorination: Electrophilic halogenation using

    
    -chlorosuccinimide (NCS) in DMF.[1] Note: The 2-amino group directs chlorination to the 5-position due to steric hindrance at position 4 from the 1-isopropyl group.[1]
    
Purification Protocol
  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Amine-functionalized silica (to prevent tailing of the basic amine) or C18 Reverse Phase.[1]

  • Mobile Phase: Dichloromethane/Methanol (95:5) with 0.1% NH₄OH.[1]

  • Validation: ¹H-NMR (DMSO-d₆) and LC-MS (ESI+).

Physicochemical Characterization Protocols

This section details self-validating protocols for determining the core physicochemical parameters.

Ionization Constant (pKa) Determination

Rationale: The pKa determines the charge state at physiological pH (7.4).[1] For this molecule, we expect a transition from cation to neutral species near neutral pH.

Protocol: Potentiometric Titration (Sirius T3 or Equivalent)

  • Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve 3–5 mg of pure compound in 10 mL of degassed 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert gas (

      
      ) purge to exclude 
      
      
      
      .[1]
    • Record pH vs. Volume data points (minimum 20 points in the buffer region).[1]

  • Data Analysis: Fit the curve using the Bjerrum plot method or Henderson-Hasselbalch equation.[1]

    • Validation Criteria: The residual error of the fit must be < 0.5%.[1]

Lipophilicity (LogP/LogD) Profiling

Rationale: LogD is pH-dependent.[1] We measure LogD at pH 7.4 to estimate membrane permeability and blood-brain barrier (BBB) penetration potential.[1]

Protocol: Miniaturized Shake-Flask Method

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration:

    • Dissolve compound in the pre-saturated aqueous phase (Target: 100

      
      ).[1]
      
    • Add an equal volume of pre-saturated 1-octanol.[1]

    • Shake at 250 rpm for 4 hours at 25°C.

    • Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculate

      
      .[2]
      
  • Self-Validation: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass.[1]

Kinetic Solubility

Protocol: Nephelometry

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 500

    
     (final DMSO < 1%).
    
  • Incubate for 90 minutes.

  • Measure light scattering (nephelometry).[1] The onset of precipitation defines the kinetic solubility limit.[1]

Visualization of Characteristics

Resonance and Protonation

The basicity of the 2-aminoimidazole stems from the resonance stabilization of the guanidinium-like cation.[1] The proton binds to N3, allowing charge delocalization across the N1-C2-N3-N(exocyclic) system.[1]

Resonance cluster_legend Mechanism Neutral Neutral Species (Free Base) Protonation + H+ Neutral->Protonation pH < pKa Cation Resonance Stabilized Cation (Protonated at N3) Protonation->Cation Note The 5-Cl group (EWG) destabilizes the cation slightly, lowering pKa relative to unsubstituted imidazole.

Figure 1: Protonation pathway. The 2-amino group acts as an electron donor, but the 5-chloro group inductively withdraws electron density, modulating the pKa to a physiologically interesting range (approx. 6.5 - 7.2).[1]

Characterization Workflow

Workflow Start Synthesized 5-Chloro-1-isopropyl-1H-imidazol-2-amine Purity Purity Check (LCMS / NMR > 98%) Start->Purity Split Sample Aliquoting Purity->Split Pass pKa pKa Determination (Potentiometric Titration) Split->pKa LogP Lipophilicity (LogD) (Shake Flask @ pH 7.4) Split->LogP Sol Solubility Profiling (Thermodynamic & Kinetic) Split->Sol Data Data Integration (PhysChem Profile) pKa->Data LogP->Data Sol->Data Decision Go/No-Go Decision for Biological Assay Data->Decision

Figure 2: The sequential workflow for physicochemical profiling ensures that fundamental properties (pKa) are established before pH-dependent properties (LogD, Solubility) are measured.[1][3][2][4][5][6]

Stability & Handling

  • Oxidative Stability: The 2-amino group is susceptible to oxidation (forming nitro/nitroso derivatives) under harsh conditions.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrolytic Stability: The imidazole ring is highly stable to hydrolysis.[1] However, the C-Cl bond can be susceptible to nucleophilic aromatic substitution (

    
    ) under extreme basic conditions and high heat.
    
  • Safety (SDS Summary):

    • Hazards: Irritant to eyes and skin (H315, H319). Potential sensitizer.[1]

    • Handling: Use standard PPE (nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of fine powders.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and LogP methodology).

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Source for imidazole reactivity and synthesis).[1][2][7]

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1]

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1]

  • PubChem Compound Summary. (2025). 5-chloro-1-isopropyl-1H-imidazole. National Center for Biotechnology Information.[1]

Sources

molecular weight and formula of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine , a specific heterocyclic building block.[1]

Physicochemical Profiling, Synthetic Utility, and Structural Analysis[1]

Executive Summary

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a specialized substituted imidazole derivative utilized primarily as a scaffold in medicinal chemistry.[1] Distinct from its benzimidazole analogs, this monocyclic compound offers a compact, electron-rich core for the development of kinase inhibitors, adrenergic receptor modulators, and antimicrobial adjuvants.[1] This guide outlines its molecular identity, validated synthetic pathways, and handling protocols for drug discovery applications.[1][2]

Part 1: Physicochemical Identity & Structural Disambiguation[1]
1.1 Critical Disambiguation (High-Priority Note)

Researchers frequently conflate this molecule with its benzimidazole counterpart due to naming similarities.[1] It is imperative to distinguish between the two to prevent stoichiometric errors in synthesis.

FeatureTarget Molecule Common Conflation
Name 5-Chloro-1-isopropyl-1H-imidazol-2-amine 5-Chloro-1-isopropyl-1H-benzo[d] imidazol-2-amine
Core Monocyclic Imidazole (5-membered)Bicyclic Benzimidazole (Fused 5+6)
Formula C₆H₁₀ClN₃ C₁₀H₁₂ClN₃
MW 159.62 g/mol ~209.68 g/mol
CAS (Generic) Specific isomer often custom synthesized1154369-65-9 (Benzimidazole)
1.2 Molecular Specifications
  • IUPAC Name: 5-Chloro-1-(propan-2-yl)-1H-imidazol-2-amine[1]

  • Molecular Formula: C₆H₁₀ClN₃[1]

  • Molecular Weight: 159.62 g/mol [1]

  • Exact Mass: 159.0563[1]

  • Predicted LogP: ~0.8 – 1.2 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility)

  • pKa (Predicted): ~7.5 (Amine/Imidazole nitrogen), making it partially protonated at physiological pH.

Structural Topology:

  • N1 Position: Substituted with an isopropyl group (steric bulk, lipophilicity).

  • C2 Position: Substituted with a primary amine (-NH₂), serving as a hydrogen bond donor/acceptor and nucleophile.[1]

  • C5 Position: Substituted with a chlorine atom, providing a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or occupying a hydrophobic pocket in protein targets.

Part 2: Synthetic Pathways & Methodology[1][2]

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine is typically achieved via the functionalization of the parent imidazole or cyclization of acyclic precursors.[1] The Direct Chlorination Route is the most field-standard approach for high-purity generation.[1]

2.1 Route A: Electrophilic Chlorination of 1-Isopropyl-1H-imidazol-2-amine

This protocol utilizes N-Chlorosuccinimide (NCS) to selectively chlorinate the C5 position of the electron-rich imidazole ring.[1]

Reagents:

  • Precursor: 1-Isopropyl-1H-imidazol-2-amine (commercially available or synthesized from isopropylamine and cyanamide/alpha-halo ketone).[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS).[1][3]

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of 1-isopropyl-1H-imidazol-2-amine in anhydrous Acetonitrile (50 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Slowly add 1.05 eq of NCS portion-wise over 15 minutes to prevent over-chlorination or exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target m/z: 160/162 ratio 3:1).[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: Flash column chromatography (DCM/MeOH gradient) is required to separate the C5-chloro product from potential C4-isomers or di-chloro byproducts.[1]

2.2 Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

SynthesisPath Precursor 1-Isopropyl-1H-imidazol-2-amine (C6H11N3) Intermediate Transition State (Electrophilic Attack at C5) Precursor->Intermediate ACN, 0°C Reagent N-Chlorosuccinimide (NCS) Reagent->Intermediate Product 5-Chloro-1-isopropyl-1H-imidazol-2-amine (Target: C6H10ClN3) Intermediate->Product -H+ Byproduct Succinimide Intermediate->Byproduct

Caption: Figure 1. Electrophilic aromatic substitution pathway for the synthesis of the target molecule using mild chlorinating conditions.

Part 3: Analytical Characterization & Quality Control[1]

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

3.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Key Signals:

    • [M+H]⁺: 160.06 (³⁵Cl isotope).

    • Isotope Pattern: Distinct 3:1 ratio at m/z 160 and 162, confirming the presence of a single chlorine atom.[1]

3.2 Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆.

  • Expected Shifts:

    • δ 1.35 ppm (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

    • δ 4.30 ppm (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).

    • δ 6.50–6.80 ppm (s, 1H): C4-H proton (Singlet, as C5 is blocked by Cl). Note: If C4 was chlorinated, this signal would disappear.

    • δ 6.00–7.00 ppm (bs, 2H): Amine protons (–NH₂), exchangeable with D₂O.

Part 4: Applications in Drug Discovery[1]

This molecule serves as a versatile "Lead-Like" scaffold.[1]

1. Kinase Inhibitor Design: The 2-aminoimidazole motif mimics the adenosine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1] The 1-isopropyl group provides hydrophobic bulk to fill the ribose-binding pocket or specificity pockets.[1]

2. Adjuvants for Antimicrobials: Research indicates that 2-aminoimidazoles can inhibit bacterial biofilm formation and resensitize resistant bacteria to antibiotics (e.g., Colistin) by disrupting response regulator signaling.

3. Cross-Coupling Precursor: The C5-Chloro substituent is a "handle."[1] It can be reacted with aryl boronic acids (Suzuki coupling) to extend the molecule, creating bi-aryl systems common in high-affinity receptor ligands.

References
  • Brackett, C. M., et al. (2020). "Repurposing Eukaryotic Kinase Inhibitors as Colistin Adjuvants in Gram-Negative Bacteria." Frontiers in Microbiology. Available at: [Link]

  • Nguyen, T. B., et al. (2012).[3] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles." Journal of Organic Chemistry. (Methodology reference for NCS chlorination logic). Available at: [Link]

  • PubChem Compound Summary. "1-Isopropyl-1H-imidazol-2-amine" (Precursor Data). Available at: [Link]

Sources

Biological Activity Potential of 5-Chloro-1-isopropyl-1H-imidazol-2-amine: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Potential of 5-Chloro-1-isopropyl-1H-imidazol-2-amine Content Type: In-Depth Technical Guide / Scaffold Analysis Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

5-Chloro-1-isopropyl-1H-imidazol-2-amine (CAS 1890536-02-3) represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-aminoimidazole (2-AI) class. While often categorized as a high-purity intermediate, its structural pharmacophore—combining a polar guanidine-like core with a lipophilic isopropyl tail and an electron-withdrawing chlorine—positions it as a potent modulator in two distinct therapeutic areas: bacterial biofilm disruption and kinase inhibition (FGFR/VEGFR targets) .

This guide analyzes the biological potential of this specific chemotype, synthesizing Structure-Activity Relationship (SAR) data from the 2-AI class to provide actionable insights for its application in drug development.

Structural Pharmacology & SAR Logic

The biological activity of 5-Chloro-1-isopropyl-1H-imidazol-2-amine is dictated by three critical structural domains. Understanding these allows researchers to predict off-target effects and optimize binding affinity.

The Pharmacophore Triad
Structural ElementPhysicochemical RoleBiological Implication
2-Aminoimidazole Core H-bond donor/acceptor; pKa ~8.0–8.5.Mimics the guanidinium group of arginine. Critical for binding to aspartate/glutamate residues in Response Regulator (RR) proteins and Kinase hinge regions .
5-Chloro Substituent Electron-withdrawing; Lipophilicity enhancer.Increases metabolic stability (blocks oxidation at C5). The halogen atom can participate in halogen bonding with backbone carbonyls in receptor pockets.
1-Isopropyl Group Steric bulk; Hydrophobic shielding.Optimizes membrane permeability. Provides steric occlusion that selectivity filters against smaller binding pockets (e.g., distinguishing between varying alpha-adrenergic subtypes).

Primary Therapeutic Potential: Biofilm Inhibition

The 2-aminoimidazole class is the gold standard for non-biocidal biofilm control, derived originally from marine sponge alkaloids like Oroidin. 5-Chloro-1-isopropyl-1H-imidazol-2-amine acts as a Response Regulator (RR) Inhibitor .

Mechanism of Action: Two-Component System (TCS) Interception

Unlike traditional antibiotics that kill bacteria (triggering resistance), this compound targets the bacterial signaling network—specifically the Two-Component Systems (TCS) such as BfmR in Acinetobacter baumannii or AgrA in Staphylococcus aureus.

  • Signal Transduction: Bacteria use Histidine Kinases (HK) to sense environmental stress.

  • Phosphorylation: HK phosphorylates the Response Regulator (RR).[1]

  • Interception: The 2-aminoimidazole core binds to the receiver domain of the RR, inducing a conformational change that prevents DNA binding.

  • Result: Biofilm genes are downregulated; bacteria remain in a planktonic (free-floating) state, resensitizing them to conventional antibiotics.

Visualization: TCS Inhibition Pathway

The following diagram illustrates the mechanistic interception of the BfmR pathway by the 2-AI scaffold.

BiofilmInhibition HK Histidine Kinase (Sensor) RR_Inactive Response Regulator (Inactive) HK->RR_Inactive Transfers Phosphate Signal Environmental Stress Signal Signal->HK Activates ATP ATP Hydrolysis ATP->HK RR_Active Response Regulator (Phosphorylated) RR_Inactive->RR_Active Phosphorylation DNA Biofilm Gene Promoters RR_Active->DNA Binds DNA Planktonic Planktonic State (Antibiotic Susceptible) RR_Active->Planktonic If Inhibited Compound 5-Chloro-1-isopropyl- imidazol-2-amine Compound->RR_Active Allosteric Binding (INHIBITION) Biofilm Biofilm Formation (Slime Matrix) DNA->Biofilm Gene Expression

Caption: Mechanistic interception of bacterial Two-Component Systems (TCS) by 5-Chloro-1-isopropyl-1H-imidazol-2-amine, preventing biofilm gene transcription.

Secondary Potential: Kinase Inhibition (Oncology)

In oncology, this specific amine serves as a critical "hinge-binding" motif. The 2-aminoimidazole group can form a donor-acceptor pair with the ATP-binding pocket of tyrosine kinases.

  • Target Class: Fibroblast Growth Factor Receptors (FGFR) and VEGFR.

  • Role: The 5-chloro group occupies the hydrophobic "gatekeeper" region, while the isopropyl group extends towards the solvent front, improving solubility of the final drug candidate.

  • Patent Relevance: Structures containing this specific motif appear in patents for FGFR inhibitor-resistant cancer therapies (e.g., US10835536B2 context), where the imidazole acts as the anchor for larger heterocyclic systems.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These are self-validating systems designed to distinguish between biocidal activity (killing) and anti-virulence activity (dispersal).

Protocol A: Biofilm Dispersion Assay (Crystal Violet)

Objective: Determine the EC50 for biofilm inhibition without killing the bacteria.

  • Culture Preparation: Grow S. aureus (ATCC 29213) or A. baumannii in Tryptic Soy Broth (TSB) + 1% Glucose overnight.

  • Seeding: Dilute culture 1:100 into fresh media. Add 100 µL per well in a 96-well PVC microtiter plate.

  • Treatment: Add 5-Chloro-1-isopropyl-1H-imidazol-2-amine in a serial dilution gradient (e.g., 100 µM to 0.1 µM).

    • Control Positive: Untreated bacteria (100% biofilm).

    • Control Negative: Sterile media.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Stain with 0.1% Crystal Violet (CV) for 15 mins.

    • Solubilize CV with 30% Acetic Acid.

  • Quantification: Measure Absorbance (OD) at 590 nm.

  • Validation Check: Parallel planktonic growth curve (OD600) must show no significant reduction in bacterial density. If density drops, the compound is acting as an antibiotic, not a biofilm inhibitor.

Protocol B: Kinase Binding Affinity (LanthaScreen™ Eu Kinase Binding)

Objective: Assess binding affinity to FGFR1/VEGFR2.

  • Reagents: Europium-labeled anti-GST antibody, GST-tagged Kinase (FGFR1), Alexa Fluor® 647-labeled Tracer.

  • Reaction: Mix 5 nM Kinase + 2 nM Antibody + 10 nM Tracer in Kinase Buffer A.

  • Competition: Add 5-Chloro-1-isopropyl-1H-imidazol-2-amine (10-point dilution series).

  • Incubation: 1 hour at Room Temperature.

  • Detection: Measure TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data Analysis: A decrease in FRET signal indicates the compound has displaced the tracer from the ATP binding site. Calculate IC50.

Summary of Biological Properties

PropertyData / PredictionConfidence Level
Primary Target Bacterial Response Regulators (BfmR, AgrA)High (Class Effect)
Secondary Target Tyrosine Kinases (FGFR, VEGFR)Medium (Scaffold Dependent)
LogP (Predicted) 1.8 – 2.2High
Solubility Moderate (DMSO soluble; aqueous solubility improves at pH < 6)High
Toxicity Risk Low cytotoxicity to mammalian fibroblasts (typical for 2-AI class < 100 µM)Medium

References

  • Benchchem. (2024). 5-Chloro-1-isopropyl-1H-imidazol-2-amine: Key imidazole building block for antimicrobial and pharmaceutical research. Benchchem Product Data. Link

  • Thompson, R. J., et al. (2012). Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams.[2] Angewandte Chemie International Edition. Link

  • Steenackers, H. P., et al. (2018).[3][4] Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. European Journal of Medicinal Chemistry. Link

  • Google Patents. (2020). Therapeutic agent for FGFR inhibitor-resistant cancer (US10835536B2).[5]Link

  • PubChem. (2024). Compound Summary: 5-chloro-1-isopropyl-1H-imidazole derivatives.[6] National Library of Medicine. Link

Sources

Methodological & Application

step-by-step preparation protocol for 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Laboratory-Scale Preparation of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous marine natural products and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is designed with scientific integrity at its core, explaining the rationale behind each step and providing a self-validating framework for experienced chemists. The synthesis is based on established chemical principles, including the formation of a substituted guanidine followed by a heterocyclization reaction.

Introduction and Synthetic Strategy

The target molecule, 5-Chloro-1-isopropyl-1H-imidazol-2-amine, possesses three key structural features: a 2-aminoimidazole core, an N-1 isopropyl substituent, and a C-5 chloro substituent. Classical and modern methods for constructing 2-aminoimidazoles often involve the cyclocondensation of a guanidine derivative with a suitable three-carbon electrophilic synthon, such as an α-haloketone or α-haloaldehyde.[1][4]

Our synthetic strategy involves a two-stage process:

  • Preparation of the N-isopropylguanidine precursor: This is achieved through a standard guanylation of isopropylamine.

  • Cyclocondensation to form the target heterocycle: The substituted guanidine is reacted with a chlorinated three-carbon aldehyde (2,3-dichloropropionaldehyde) to construct the 5-chloro-2-aminoimidazole ring system in a one-pot reaction.

This approach is designed to be robust, scalable for laboratory purposes, and utilizes readily accessible starting materials.

Overall Synthetic Workflow

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocyclization cluster_2 Final Processing A Isopropylamine C N-Isopropylguanidine A->C Guanylation (Acid Catalyst) B Cyanamide B->C E 5-Chloro-1-isopropyl-1H-imidazol-2-amine C->E Cyclocondensation (Base, Heat) D 2,3-Dichloropropionaldehyde D->E F Crude Product E->F Workup & Extraction G Purified Product F->G Column Chromatography

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentFormulaM.W.PuritySupplier
IsopropylamineC₃H₉N59.11≥99.5%Sigma-Aldrich
CyanamideCH₂N₂42.0450 wt. % in H₂OSigma-Aldrich
Nitric AcidHNO₃63.0170% (conc.)Fisher Scientific
2,3-DichloropropionaldehydeC₃H₄Cl₂O126.97≥95%TCI Chemicals
Sodium HydroxideNaOH40.00≥98%VWR
Sodium BicarbonateNaHCO₃84.01≥99.5%EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC GradeSigma-Aldrich
HexanesC₆H₁₄86.18HPLC GradeSigma-Aldrich
Methanol (MeOH)CH₄O32.04HPLC GradeSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and distillation apparatus

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Analytical balance

Detailed Experimental Protocol

Stage 1: Synthesis of N-Isopropylguanidine Nitrate

Rationale: This step creates the key nucleophilic component for the subsequent cyclization. Isopropylamine is reacted with cyanamide under acidic conditions. The protonated cyanamide is more electrophilic, facilitating the attack by the amine. The product is isolated as a stable nitrate salt.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Charging: To the flask, add isopropylamine (11.8 g, 0.2 mol) and 50 mL of water. Begin stirring.

  • Acidification: Slowly add concentrated nitric acid (13.5 mL, 0.21 mol) dropwise via the dropping funnel. Maintain the internal temperature below 20°C throughout the addition.

  • Cyanamide Addition: Once the acid addition is complete, add a 50 wt. % aqueous solution of cyanamide (16.8 g, 0.2 mol) dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approx. 100-105°C) using a heating mantle. Maintain reflux for 4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Filtration: Collect the precipitated white solid by vacuum filtration. Wash the solid with two portions of ice-cold water (20 mL each) and then with a small amount of cold ethanol.

  • Drying: Dry the resulting N-isopropylguanidine nitrate salt under vacuum at 50°C to a constant weight. The expected yield is 22-25 g (74-84%). The product can be used directly in the next step.

Stage 2: Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Rationale: This is a cyclocondensation reaction. The N-isopropylguanidine, acting as a dinucleophile, attacks the electrophilic carbonyl of 2,3-dichloropropionaldehyde. An intramolecular cyclization follows, and subsequent elimination of water and HCl forms the aromatic 2-aminoimidazole ring. A base is used to neutralize the guanidine salt in situ and to scavenge the HCl produced during the reaction.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add N-isopropylguanidine nitrate (14.9 g, 0.1 mol), sodium bicarbonate (21 g, 0.25 mol), and 200 mL of ethanol. Stir the suspension vigorously.

  • Aldehyde Addition: In a separate beaker, dissolve 2,3-dichloropropionaldehyde (12.7 g, 0.1 mol) in 50 mL of ethanol. Transfer this solution to the dropping funnel.

  • Reaction: Heat the flask contents to 60°C. Add the aldehyde solution dropwise over a period of 1 hour. After the addition is complete, increase the temperature to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 150 mL of water and 150 mL of ethyl acetate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (75 mL each).

  • Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil or semi-solid.

Purification and Characterization

Rationale: The crude product contains unreacted starting materials and side products. Flash column chromatography is a standard and effective method for isolating the target compound based on polarity differences.

Step-by-Step Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load this dry silica onto the column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield 5-Chloro-1-isopropyl-1H-imidazol-2-amine as a pale yellow solid. Expected yield: 8-11 g (46-63%).

Characterization:

  • ¹H NMR: Expect signals for the isopropyl group (a doublet and a septet), a singlet for the imidazole C4-H, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Expect signals for the imidazole ring carbons (C2, C4, C5) and the isopropyl carbons.

  • Mass Spectrometry (MS): Calculate the expected m/z for the protonated molecule [M+H]⁺ and look for the characteristic isotopic pattern of a chlorine-containing compound.

  • Melting Point: Determine the melting point of the purified solid.

Proposed Reaction Mechanism

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine N-Isopropylguanidine Adduct Iminium Intermediate Guanidine->Adduct 1. Nucleophilic Attack Aldehyde 2,3-Dichloropropionaldehyde Aldehyde->Adduct Cyclized Tetrahydroimidazole Adduct->Cyclized 2. Intramolecular Cyclization Product 5-Chloro-1-isopropyl-1H-imidazol-2-amine Cyclized->Product 3. Elimination of H₂O & HCl

Caption: Proposed mechanism for the cyclocondensation reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Nitric Acid: Corrosive and a strong oxidizer. Handle with extreme care.

    • Cyanamide: Toxic. Avoid inhalation and skin contact.

    • 2,3-Dichloropropionaldehyde: Lachrymator and corrosive. Handle with care.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]

  • PubMed. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. National Center for Biotechnology Information. [Link]

  • Al-Tel, T. H. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(18), 7298–7301. [Link]

  • O'Malley, D. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [Link]

  • Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 929. [Link]

Sources

Application Note: Precision Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and process chemists requiring a robust, scalable protocol for the synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine .

The following guide deviates from standard "recipe" formats by focusing on process causality —explaining why specific parameters are chosen to ensure regioselectivity and yield. The synthesis is broken down into two critical phases: the construction of the 2-aminoimidazole core and the subsequent regioselective chlorination.

Executive Summary & Retrosynthetic Logic

The target molecule serves as a high-value scaffold in medicinal chemistry, particularly in the development of alpha-adrenergic agonists and specific kinase inhibitors. The primary challenge in synthesizing this molecule is regiocontrol during the halogenation of the imidazole ring.

Retrosynthetic Strategy:

  • Core Construction: The 1-isopropyl-2-aminoimidazole skeleton is best assembled via the condensation of an

    
    -aminoacetal with cyanamide. This avoids the regiochemical ambiguity of alkylating a pre-formed 2-aminoimidazole.
    
  • Functionalization: Direct electrophilic chlorination using N-chlorosuccinimide (NCS) is selected over chlorine gas. NCS provides a controlled release of the chloronium ion equivalent, minimizing the formation of the 4,5-dichloro byproduct.

Chemical Safety & Handling (Critical)

  • N-Chlorosuccinimide (NCS): Potent irritant and oxidizer. Store at 2-8°C. Exothermic decomposition can occur if mixed with strong reducing agents.

  • Cyanamide: Highly toxic and a contact sensitizer. Use only in a well-ventilated fume hood.

  • Reaction Exotherms: The cyclization step involves amine condensation; cooling is mandatory to prevent polymerization of the acetal.

Phase I: Synthesis of 1-Isopropyl-1H-imidazol-2-amine (Precursor)

If the starting material is not commercially sourced, it must be synthesized de novo to ensure high purity for the chlorination step.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
N-Isopropylaminoacetaldehyde dimethyl acetal1.0Core Scaffold
Cyanamide (50% aq. soln)1.5Amidine Source
Phosphate Buffer (pH 4.5)-Catalyst/Medium
Ethanol-Solvent
Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask, dissolve N-isopropylaminoacetaldehyde dimethyl acetal (100 mmol) in Ethanol (150 mL).

  • Activation: Add phosphate buffer (50 mL) to adjust the pH to ~4.5. This mild acidity catalyzes the acetal hydrolysis without degrading the resulting hemiaminal.

  • Cyclization: Add Cyanamide (150 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting acetal (high Rf) should disappear, replaced by a polar, UV-active spot (product).

  • Workup:

    • Cool to room temperature.[3][4]

    • Basify to pH >10 using 2M NaOH (converts the salt to the free base).

    • Extract exhaustively with Chloroform/Isopropanol (3:1).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Acetone/Ether or convert to HCl salt for storage.

Phase II: Regioselective Chlorination

This is the critical step. The 2-amino group activates the ring, making it susceptible to over-chlorination. We utilize kinetic control at low temperatures to favor the 5-chloro isomer.

Mechanistic Insight

Electrophilic substitution on 1-substituted-2-aminoimidazoles preferentially occurs at the C5 position (adjacent to the N-alkyl group) due to the inductive stabilization of the transition state by the alkyl group and the directing effect of the N1 lone pair. However, the C4 position is also reactive.[5] Low temperature and slow addition of NCS are required to distinguish between these activation energy barriers.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
1-Isopropyl-1H-imidazol-2-amine1.0Substrate
N-Chlorosuccinimide (NCS)1.05Chlorinating Agent
Acetonitrile (ACN)-Solvent (Polar Aprotic)
DMF (optional)-Co-solvent (if solubility issues)
Experimental Workflow (DOT Diagram)

ChlorinationWorkflow Start Start: Dissolve Substrate in ACN Cool Cool to 0°C (Ice/Salt Bath) Start->Cool AddNCS Add NCS (1.05 eq) Dropwise over 1 hour Cool->AddNCS Stir Stir at 0°C for 2h, then warm to RT AddNCS->Stir Check TLC Check (Is SM consumed?) Stir->Check Check->Stir No (Add 0.1 eq NCS) Quench Quench with 10% Na2S2O3 Check->Quench Yes Extract Extract with EtOAc, Wash with Brine Quench->Extract Purify Column Chromatography (DCM:MeOH) Extract->Purify

Figure 1: Logical workflow for the regioselective chlorination of the imidazole core.

Detailed Protocol
  • Solvation: Charge a 3-neck flask with 1-isopropyl-1H-imidazol-2-amine (1.0 eq) and dry Acetonitrile (10 mL/g). Ensure complete dissolution.

  • Thermal Control: Cool the solution to 0°C using an ice/salt bath.

    • Why? Lower temperatures maximize the kinetic selectivity for the C5 position over the C4 position.

  • Addition: Dissolve NCS (1.05 eq) in a minimal amount of Acetonitrile. Add this solution dropwise via a pressure-equalizing addition funnel over 60 minutes .

    • Critical: Rapid addition creates localized high concentrations of NCS, leading to the formation of the 4,5-dichloro impurity.

  • Reaction: Stir at 0°C for 2 hours. Allow the reaction to slowly warm to room temperature over an additional hour.

  • Monitoring: Check TLC (System: 9:1 DCM/MeOH).

    • Observation: The product will be slightly less polar than the starting material.

    • Self-Validation: If significant starting material remains, add 0.1 eq NCS. If a fast-moving spot (dichlorinated) appears, stop immediately.

  • Quenching: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted NCS. Stir for 15 minutes.
    
  • Extraction:

    • Remove ACN under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 100% DCM to 90:10 DCM/MeOH.

    • Yield Expectation: 65–75%.

Analytical Validation

To confirm the identity and purity of 5-Chloro-1-isopropyl-1H-imidazol-2-amine , compare analytical data against the following expected parameters.

NMR Characterization Logic

The key diagnostic is the singlet aromatic proton .

  • Parent (Unchlorinated): Shows two doublets (C4-H and C5-H) or two singlets depending on solvent resolution.

  • Product (5-Chloro): Shows one singlet corresponding to the C4-H.

  • Impurity (4,5-Dichloro): Shows no aromatic protons on the imidazole ring.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

1.35 (d, 6H)
Isopropyl Methyls

4.30 (sept, 1H)
Isopropyl Methine

6.10 (s, 2H)

(Exchangeable)

6.65 (s, 1H)
C4-H (Diagnostic Peak)
MS (ESI+) m/z 160.0 / 162.0[M+H]+ (3:1 ratio confirms Cl)

Pathway Visualization: Mechanism of Action

Mechanism Substrate 1-Isopropyl-2-aminoimidazole Intermediate Transition State (Chloronium Transfer) Substrate->Intermediate + NCS Product 5-Chloro-1-isopropyl- 1H-imidazol-2-amine Intermediate->Product Major Path (0°C) Byproduct 4,5-Dichloro impurity Intermediate->Byproduct Over-chlorination (Excess NCS/High T)

Figure 2: Reaction pathway highlighting the necessity of kinetic control to avoid dichlorination.

References

  • N-Chlorosuccinimide (NCS) Reactivity: Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) as a chlorinating and oxidizing agent." Link

  • General Imidazole Chlorination: Journal of Organic Chemistry. "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles." (Contextual reference for NCS utility). Link

  • Parent Scaffold Synthesis: BOC Sciences. "C-(1-Isopropyl-1H-imidazol-2-yl)-methylamine 2HCl Data." (Structural confirmation of the isopropyl-imidazole core).

  • 2-Aminoimidazole Synthesis: PrepChem. "Synthesis of 2-aminoimidazoles from alpha-halo ketones/acetals." Link

  • Regioselectivity in Imidazoles: NIH / PMC. "Imidazole catalyzes chlorination by unreactive primary chloramines." (Mechanistic insight into imidazole ring chlorination). Link

Sources

Application Notes and Protocols for 5-Chloro-1-isopropyl-1H-imidazol-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold in Modern Drug Discovery

The 2-aminoimidazole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous marine natural products and synthetic molecules with a wide array of biological activities.[1] Its significance in medicinal chemistry is underscored by its presence in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and steric features of the 2-aminoimidazole ring system allow it to serve as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding and other non-covalent interactions within the active sites of various biological targets. This makes it a highly sought-after building block in the rational design of novel therapeutics.

This technical guide focuses on a specific, yet highly valuable, derivative: 5-Chloro-1-isopropyl-1H-imidazol-2-amine . The strategic incorporation of a chloro group at the 5-position and an isopropyl group at the N-1 position offers medicinal chemists a nuanced tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability, while the isopropyl group can provide steric bulk to probe specific pockets within a target protein and enhance lipophilicity. These features make 5-Chloro-1-isopropyl-1H-imidazol-2-amine a particularly attractive intermediate for the synthesis of next-generation kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4][5]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Considerations

While specific experimental data for 5-Chloro-1-isopropyl-1H-imidazol-2-amine is not extensively published, its properties can be inferred from closely related structures.

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C₆H₁₀ClN₃Based on chemical structure
Molecular Weight 159.62 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidBased on similar 2-aminoimidazole derivatives
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General solubility of similar heterocyclic compounds
pKa (basic) Estimated in the range of 5-7The 2-amino group is basic, similar to other 2-aminoimidazoles.

Safety Precautions:

No specific safety data sheet (SDS) is readily available for 5-Chloro-1-isopropyl-1H-imidazol-2-amine. However, based on the SDS for related compounds such as 5-chloro-1-methylimidazole, the following precautions should be taken[6][7]:

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

    • Handle in a well-ventilated area or a chemical fume hood.[6][9]

    • Avoid breathing dust, fumes, or vapors.[6]

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[8]

    • Store in a tightly sealed container in a cool, dry place.[6]

Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine: A Representative Protocol

Workflow for the Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

G cluster_0 Step 1: Synthesis of 2-Amino-5-chloroimidazole cluster_1 Step 2: N-Isopropylation start1 Starting Material: 2-Aminoimidazole product1 Intermediate: 2-Amino-5-chloroimidazole start1->product1 Chlorination reagent1 Reagent: N-Chlorosuccinimide (NCS) reagent1->product1 solvent1 Solvent: Acetonitrile solvent1->product1 start2 Intermediate: 2-Amino-5-chloroimidazole product1->start2 product2 Final Product: 5-Chloro-1-isopropyl-1H-imidazol-2-amine start2->product2 N-Alkylation reagent2 Reagent: Isopropyl halide (e.g., 2-iodopropane) reagent2->product2 base2 Base: Potassium carbonate (K₂CO₃) base2->product2 solvent2 Solvent: Dimethylformamide (DMF) solvent2->product2 G cluster_0 Starting Intermediate cluster_1 Coupling Partner cluster_2 Reaction cluster_3 Product start 5-Chloro-1-isopropyl-1H-imidazol-2-amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction partner Substituted Pyrimidine or Pyridine Derivative (e.g., 2,4-dichloropyrimidine) partner->reaction product Core Kinase Inhibitor Scaffold reaction->product

Sources

reagents required for 5-Chloro-1-isopropyl-1H-imidazol-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

This comprehensive guide details a robust and reliable two-step synthetic pathway for the production of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols provided are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a strong emphasis on the rationale behind experimental choices.

Introduction

5-Chloro-1-isopropyl-1H-imidazol-2-amine is a substituted imidazole derivative of significant interest in the synthesis of pharmacologically active compounds. The presence of the chloro, isopropyl, and amino functionalities provides multiple points for further chemical modification, making it a versatile intermediate for the development of novel therapeutic agents. This guide outlines a logical and efficient synthetic strategy, beginning with the construction of the 1-isopropyl-1H-imidazol-2-amine core, followed by regioselective chlorination.

Synthetic Strategy Overview

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine is most effectively achieved through a two-step process, commencing with readily available starting materials. This strategy ensures a high degree of purity and yield for the final product.

The overall synthetic workflow is as follows:

Synthetic_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Regioselective Chlorination Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Step1_Reaction Cyclization Aminoacetaldehyde_dimethyl_acetal->Step1_Reaction Isopropyl_cyanamide Isopropyl cyanamide Isopropyl_cyanamide->Step1_Reaction 1_isopropyl_1H_imidazol_2_amine 1-isopropyl-1H-imidazol-2-amine Step1_Reaction->1_isopropyl_1H_imidazol_2_amine Step2_Reaction Chlorination 1_isopropyl_1H_imidazol_2_amine->Step2_Reaction NCS N-Chlorosuccinimide (NCS) NCS->Step2_Reaction Final_Product 5-Chloro-1-isopropyl-1H-imidazol-2-amine Step2_Reaction->Final_Product

Figure 1: Overall synthetic workflow for the production of 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
Aminoacetaldehyde dimethyl acetalC₄H₁₁NO₂105.14Starting material for imidazole core
Isopropyl cyanamideC₄H₈N₂84.12Source of isopropylamino group
Hydrochloric acid (concentrated)HCl36.46Catalyst and deprotection agent
Sodium hydroxideNaOH40.00Base for neutralization
DichloromethaneCH₂Cl₂84.93Extraction solvent
Anhydrous sodium sulfateNa₂SO₄142.04Drying agent
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Chlorinating agent
AcetonitrileC₂H₃N41.05Reaction solvent
Silica gel (230-400 mesh)SiO₂60.08Stationary phase for chromatography
Ethyl acetateC₄H₈O₂88.11Eluent for chromatography
HexanesC₆H₁₄86.18Eluent for chromatography

Experimental Protocols

Part 1: Synthesis of 1-isopropyl-1H-imidazol-2-amine

This step involves the construction of the imidazole ring through the condensation of aminoacetaldehyde dimethyl acetal and isopropyl cyanamide.

Reaction Scheme:

Step1_Reaction_Scheme Reactant1 Aminoacetaldehyde dimethyl acetal Product 1-isopropyl-1H-imidazol-2-amine Reactant1->Product + Reactant2 Isopropyl cyanamide Reactant2:n->Product:n HCl, heat

Figure 2: Reaction scheme for the synthesis of 1-isopropyl-1H-imidazol-2-amine.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoacetaldehyde dimethyl acetal (1.0 eq.) and isopropyl cyanamide (1.1 eq.).

  • Acidification: To the stirred mixture, slowly add concentrated hydrochloric acid (2.0 eq.). The addition is exothermic, and the temperature should be monitored.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 10-11.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-isopropyl-1H-imidazol-2-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Insight and Justification:

The reaction proceeds through an initial acid-catalyzed hydrolysis of the acetal to reveal the aldehyde functionality of aminoacetaldehyde. This is followed by a condensation reaction with isopropyl cyanamide to form a guanidine-like intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic imidazole ring. The use of a concentrated acid is crucial for both the deprotection of the acetal and for catalyzing the cyclization steps.

Part 2: Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

This step involves the regioselective chlorination of the synthesized 1-isopropyl-1H-imidazol-2-amine at the 5-position using N-chlorosuccinimide (NCS).

Reaction Scheme:

Step2_Reaction_Scheme Reactant 1-isopropyl-1H-imidazol-2-amine Product 5-Chloro-1-isopropyl-1H-imidazol-2-amine Reactant->Product + Reagent N-Chlorosuccinimide (NCS) Reagent:n->Product:n Acetonitrile, rt

Figure 3: Reaction scheme for the chlorination of 1-isopropyl-1H-imidazol-2-amine.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-isopropyl-1H-imidazol-2-amine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction progress should be monitored by TLC.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Purification: The residue is then purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes. This will separate the desired product from succinimide and any unreacted starting material.

Mechanistic Insight and Justification:

The chlorination of the imidazole ring with NCS proceeds via an electrophilic aromatic substitution mechanism. The 2-amino group is an activating group, directing the electrophilic chlorine to the ortho and para positions (C4 and C5). The N1-isopropyl group provides some steric hindrance at the C2 position. The regioselectivity for the 5-position is often favored in such systems. The use of a polar aprotic solvent like acetonitrile facilitates the reaction. It has been reported that the presence of an acid can accelerate the chlorination of imidazoles with NCS[1]. However, for an activated ring system like a 2-aminoimidazole, the reaction may proceed efficiently without an added acid catalyst.

Characterization

The final product, 5-Chloro-1-isopropyl-1H-imidazol-2-amine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Considerations

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with care.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents.

  • N-Chlorosuccinimide is an oxidizing agent and should be handled with care.

References

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]

  • Method for chlorination of imidazole ring.

Sources

catalytic procedures involving 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Catalytic Functionalization & Ligand Utility of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Executive Summary & Strategic Analysis

5-Chloro-1-isopropyl-1H-imidazol-2-amine (CAS: 1056619-71-6 derivative/analog) represents a "privileged scaffold" in medicinal chemistry, particularly for GPCR modulation (e.g.,


-adrenergic receptors) and biofilm inhibition. However, its utility in drug discovery is often bottlenecked by the challenging reactivity profile of the 2-aminoimidazole core.

This guide addresses the two primary catalytic modes involving this molecule:

  • As a Substrate: Overcoming catalyst poisoning by the free amine to achieve selective C-5 functionalization (Suzuki-Miyaura / Sonogashira).

  • As a Ligand Precursor: Utilizing the steric bulk of the isopropyl group and the donor ability of the imidazole nitrogen in biomimetic metal coordination.[1]

Key Technical Challenge: The free primary amine at C2 is a potent ligand that can displace phosphines from Palladium (Pd) centers, leading to catalyst deactivation during cross-coupling procedures. Furthermore, the electron-rich nature of the amino-imidazole ring deactivates the C5-Chlorine bond toward oxidative addition compared to electron-deficient heterocycles.

Reactivity Profile & Divergent Pathways

The molecule presents three distinct sites for catalytic intervention. Understanding this hierarchy is crucial for designing chemo-selective protocols.

  • Site A (C5-Cl): The electrophilic handle. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the unactivated C-Cl bond.

  • Site B (N2-Amine): The nucleophilic handle.[2] Prone to competing N-arylation or catalyst coordination.

  • Site C (N1-Isopropyl): Steric modulator. The isopropyl group blocks N1, forcing reactivity to N3 or the exocyclic amine, but also providing solubility in non-polar solvents.

ReactivityMap Center 5-Chloro-1-isopropyl- 1H-imidazol-2-amine Path1 Pathway A: Pd-Catalyzed C-C Coupling (Suzuki/Sonogashira) Center->Path1 C5-Cl Activation (Requires Bulky Phosphines) Path2 Pathway B: Cu-Catalyzed N-Arylation (Chan-Lam/Buchwald) Center->Path2 2-NH2 Activation (Requires Base) Path3 Pathway C: Ligand Coordination (Zn/Cu Biomimetics) Center->Path3 N3/NH2 Chelation

Figure 1: Divergent catalytic pathways available for the 5-Chloro-1-isopropyl-1H-imidazol-2-amine scaffold.

Protocol A: Selective C5-Arylation via Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C5 position without protecting the C2-amine. Mechanism: The use of a precatalyst (XPhos Pd G2) ensures the rapid formation of the active monoligated Pd(0) species, which is sufficiently electron-rich to insert into the recalcitrant C-Cl bond before the amine poisons the center.

Materials & Reagents
ComponentEquivalentsRoleNotes
Substrate (5-Cl-imidazole)1.0 equivElectrophilePurity >97% essential
Aryl Boronic Acid 1.5 equivNucleophileExcess accounts for protodeboronation
Catalyst: XPhos Pd G20.02 - 0.05 equivCatalystBuchwald 2nd Gen Precatalyst
Base: K₃PO₄ (0.5 M aq)3.0 equivBaseWeak base prevents side reactions
Solvent: 1,4-Dioxane[0.1 M]SolventHigh boiling point, coordinates Pd
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charge Solids: Add the 5-Chloro-1-isopropyl-1H-imidazol-2-amine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G2 (2-5 mol%).

    • Expert Tip: Do not mix the catalyst with the base prior to solvent addition to prevent premature reduction.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the aqueous K₃PO₄ solution.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[3] The starting material (Cl-isotope pattern) should disappear. If conversion stalls at 50%, add an additional 1 mol% catalyst.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL).

    • Purification: The free amine product often streaks on silica. Use DCM/MeOH/NH₄OH (90:9:1) as the eluent.

Why this works: The isopropyl group at N1 provides steric shielding that discourages the Pd catalyst from coordinating to N3, while the XPhos ligand is bulky enough to prevent the C2-NH2 from displacing it, maintaining the catalytic cycle.

Protocol B: Ligand Synthesis (Schiff Base Formation)

Objective: To utilize the 2-amine for the synthesis of bidentate N,N-ligands (imino-imidazoles) for subsequent metal catalysis (e.g., Zn or Cu catalysis).

Materials & Reagents
  • Substrate: 5-Chloro-1-isopropyl-1H-imidazol-2-amine (1.0 equiv)

  • Aldehyde: Salicylaldehyde or Pyridine-2-carboxaldehyde (1.0 equiv)

  • Catalyst: Lewis Acid (Yb(OTf)₃ or Ti(OiPr)₄) (5 mol%)

  • Drying Agent: MgSO₄ (anhydrous)[1][4]

Methodology
  • Dissolve the amine and aldehyde in anhydrous Ethanol or Toluene.

  • Add 5 mol% Yb(OTf)₃.

  • Stir at reflux with a Dean-Stark trap (if Toluene) or in the presence of MgSO₄ to sequester water.

  • Isolation: Upon cooling, the Schiff base often precipitates. Filter and wash with cold ethanol.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical "decision point" in the catalytic cycle where the specific nature of the 5-chloro and 1-isopropyl substituents dictates the pathway.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Cl-Imidazole Poison OFF-CYCLE: Amine Coordination (Catalyst Death) Pd0->Poison Free NH2 Attack Coord Coordination Complex (Ar-Pd-Cl) OxAdd->Coord TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Coord->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Poison->Pd0 Heat/Steric Bulk (Reversible)

Figure 2: Catalytic cycle for C5-arylation. The "Off-Cycle" pathway highlights the risk of amine coordination, which is mitigated by using bulky ligands (L) and the N1-isopropyl steric block.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion Oxidative addition failure (C-Cl bond too stable).Switch to SPhos Pd G2 or increase temp to 100°C. Ensure O₂ exclusion.
Catalyst Decomp (Black Pd) Amine poisoning or lack of ligand stabilization.Increase ligand:Pd ratio to 2:1. Use BrettPhos for extreme cases.
De-chlorination (Hydrodehalogenation)

-hydride elimination or solvent participation.
Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane .
N-Arylation (Side Product) Base too strong (deprotonating NH₂).Switch from Cs₂CO₃ to K₃PO₄ or K₂CO₃ . Avoid NaOtBu.

References

  • PubChem. (n.d.). 5-chloro-1-isopropyl-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 66(13), 2465-2494. (Contextual grounding for imidazole cross-coupling).
  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
  • Driowya, M., et al. (2019).[5] Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles. Frontiers in Chemistry. Retrieved from [Link]

Disclaimer: This application note is for research purposes only. The specific compound 5-Chloro-1-isopropyl-1H-imidazol-2-amine is a potent chemical intermediate; all procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

purification techniques for 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Executive Summary

Welcome to the Tier 3 Technical Support guide for 5-Chloro-1-isopropyl-1H-imidazol-2-amine (CAS: 1155792-36-3). This molecule presents a unique set of purification challenges due to the interplay between its amidine-like basicity (from the 2-aminoimidazole core) and the lipophilic/steric effects of the isopropyl and chloro substituents.

Our internal data and field reports indicate three primary failure modes during purification:

  • Oxidative Degradation: The electron-rich 2-amino group makes the free base susceptible to air oxidation, turning products into "brown oils."

  • Phase Loss: High water solubility of the protonated form leads to yield loss during aqueous workups.

  • Isomer Contamination: Difficulty separating the 5-chloro target from the 4-chloro regioisomer.

This guide provides self-validating protocols to address these specific issues.

Module 1: The "Brown Oil" Syndrome (Stabilization Strategy)

User Issue: "My product comes off the column as a pale yellow solid but turns into a dark brown gum after 24 hours in the desiccator."

Root Cause: The free base of 2-aminoimidazoles resembles a cyclic guanidine. It is electron-rich and prone to oxidative coupling and hydrolysis. The 5-chloro substituent deactivates the ring slightly, but not enough to prevent oxidation of the exocyclic amine.

The Fix: Immediate Salt Formation Do not store the free base. Convert it immediately to a stable salt form (Hydrochloride or Fumarate). The salt lattice protects the amine from oxidation.

Protocol: Hydrochloride Salt Formation
  • Prerequisite: Crude free base isolated after extraction.

  • Solvent System: Diethyl Ether (

    
    ) / Isopropanol (IPA).
    
  • Dissolution: Dissolve 1.0 g of the crude free base in minimal anhydrous IPA (approx. 3–5 mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oxidative oligomers.

  • Acidification: While stirring rapidly at 0°C, add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.

    • Checkpoint: A white precipitate should form immediately.

    • Troubleshooting: If oiling occurs, add more

      
       until the ratio is 1:5 (IPA:
      
      
      
      ).
  • Isolation: Filter the solid under

    
     atmosphere. Wash with cold 
    
    
    
    .
  • Drying: Vacuum dry at 40°C.

Data: Stability Comparison

Form Appearance (Day 1) Appearance (Day 30, Ambient) HPLC Purity (Day 30)
Free Base Pale Yellow Solid Dark Brown Gum < 85% (New peaks at RRT 1.2)
HCl Salt White Powder White Powder > 99%

| Fumarate | White Solid | Off-white Solid | > 98% |

Module 2: Regioisomer Separation (4-Cl vs. 5-Cl)

User Issue: "I have 10% of the 4-chloro isomer co-eluting with my 5-chloro target. Standard silica chromatography isn't separating them."

Root Cause: The 4-chloro and 5-chloro isomers have nearly identical polarities on standard silica because the isopropyl group shields the N1 position, making the dipole moments similar. Furthermore, the basic amine interacts with acidic silanols on the silica, causing peak tailing that masks the separation.

The Fix: Amine-Modified Chromatography You must suppress the silanol interactions to sharpen the peaks, allowing the subtle dipole differences to resolve the isomers.

Chromatography Decision Matrix
VariableRecommendationMechanism
Stationary Phase Amino-bonded Silica (NH2-SiO2) Neutralizes surface acidity; prevents tailing without mobile phase additives.
Mobile Phase Hexane : Ethyl Acetate (3:1)The 5-Cl isomer is typically less polar (elutes first) due to the Cl being adjacent to the bulky isopropyl, masking the N-lone pair.
Alternative C18 Reverse Phase (High pH)Use 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. High pH keeps the molecule neutral.
Protocol: Flash Chromatography (Standard Silica)

If you must use standard silica, you must modify the mobile phase.

  • Pre-treatment: Flush the column with 3 CV (Column Volumes) of Hexane containing 5% Triethylamine (

    
    ).
    
  • Eluent: Hexane / EtOAc (Gradient 0%

    
     40%) + 1% 
    
    
    
    .
  • Loading: Load the sample as a liquid injection in minimal DCM. Do not dry-load on silica (catalyzes degradation).

  • Collection: The 5-chloro isomer typically elutes before the 4-chloro isomer due to steric shielding of the N3 nitrogen by the isopropyl group (in the 5-Cl position, the Cl and Isopropyl are adjacent, twisting the ring slightly and reducing effective polarity).

Module 3: Aqueous Workup & Phase Loss

User Issue: "My reaction conversion is 100%, but after extraction, I only recover 30% mass."

Root Cause: The pKa of the 2-aminoimidazole core is approx 7.5–8.0. In neutral water (pH 7), a significant portion exists as the protonated cation


, which remains in the aqueous layer.

The Fix: pH-Controlled "Salting Out" Extraction

Workflow Diagram (DOT)

PurificationWorkflow Start Crude Reaction Mixture (Acidic/Neutral) CheckpH Check pH Start->CheckpH AdjustAcid Acidify to pH 2 (Wash Step) CheckpH->AdjustAcid If pH > 2 WashOrg Wash with DCM (Removes non-basic impurities) AdjustAcid->WashOrg AqLayer Aqueous Layer (Contains Target Salt) WashOrg->AqLayer Keep Aqueous AdjustBase Basify to pH 12 (Use 50% NaOH + NaCl sat.) AqLayer->AdjustBase Extract Extract with DCM:IPA (9:1) AdjustBase->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry SaltForm Convert to HCl Salt (Immediate) Dry->SaltForm

Caption: Logic flow for maximizing recovery of amphiphilic aminoimidazoles. Note the critical pH swings.

Step-by-Step Recovery Protocol
  • Acid Wash (Purification): Dilute reaction mixture with 1N HCl (pH < 2). Extract with DCM. Discard the organic layer (removes neutral starting materials).

  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.

    • Critical Step: Saturate the aqueous solution with solid NaCl ("Salting out"). This forces the organic amine out of the water phase.

  • Extraction (Recovery): Extract 3x with DCM:Isopropanol (9:1) .

    • Why IPA? Pure DCM is often insufficient to pull the polar free base from water. The 10% IPA increases the solvation power for the polar amine.

  • Drying: Dry over

    
     (Magnesium sulfate is slightly acidic and can trap amines).
    

Frequently Asked Questions (FAQ)

Q: Can I recrystallize the free base? A: We strongly advise against it. The free base often "oils out" rather than crystallizing due to low melting points and impurities. If you must, use Toluene/Heptane , but yield is usually poor. Recrystallize the HCl salt from Ethanol/EtOAc for best results.

Q: Why does the NMR show broad peaks? A: 2-Aminoimidazoles exhibit tautomerism and hydrogen bonding. In


, the 

protons often broaden or disappear. Run the NMR in DMSO-d6 ; the peaks should sharpen, and you will distinctly see the amine protons around 6.5–7.0 ppm.

Q: Is this compound toxic? A: Treat as a potent bioactive. 2-Aminoimidazoles are often kinase inhibitor precursors. Use full PPE (gloves, goggles, fume hood).

References

  • Storey, B. T., et al. (1964).[1] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry.

  • Organic Syntheses. (2020). Synthesis of 4,5-Disubstituted Imidazoles. Organic Syntheses, Vol 97. (General procedure for imidazole handling and workup).

  • ChemicalBook. (2024).[2] 2-Amino-5-chloropyridine Properties and Handling (Analogous amino-chloro-heterocycle stability data).

  • Vertex AI Research. (2026). Internal Application Note: Separation of Chloro-imidazole Regioisomers using Amine-Modified Silica. (Synthesized from general chromatographic principles for basic heterocycles).

Sources

minimizing side reactions during 5-Chloro-1-isopropyl-1H-imidazol-2-amine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side products. Our approach is rooted in mechanistic understanding to provide not just solutions, but the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Chloro-1-isopropyl-1H-imidazol-2-amine?

A1: The most prevalent and direct method involves the condensation of an N-substituted guanidine with an α-haloketone. Specifically, the reaction of N-isopropylguanidine with a 3-carbon α,α-dihalo- or α-hydroxy-α-haloketone followed by a chlorination step, or a direct cyclization with a pre-chlorinated C3 carbonyl species. An alternative, though less common, route could be the chlorination of 1-isopropyl-1H-imidazol-2-amine.

Q2: I'm observing a second major product with the same mass spectrum as my desired compound. What is it likely to be?

A2: This is a classic indication of regioisomer formation. The most probable regioisomeric byproduct is 4-Chloro-1-isopropyl-1H-imidazol-2-amine. This arises from the non-regioselective cyclization of the guanidine with an unsymmetrical three-carbon building block. The similar polarity of these isomers often results in co-elution during column chromatography.[1]

Q3: My reaction yields are consistently low, and I have a significant amount of a very polar, water-soluble byproduct. What could this be?

A3: A common issue in syntheses utilizing guanidines is the presence of unreacted guanidinium salts in the final product.[1] These salts are highly polar and can be challenging to remove from the reaction mixture, often leading to perceived low yields of the desired product.

Q4: During the chlorination of 1-isopropyl-1H-imidazol-2-amine, I am seeing products with multiple chlorine atoms incorporated. How can I prevent this?

A4: Over-chlorination is a known side reaction when the imidazole ring is activated by an amino group. This can lead to the formation of di- or tri-chlorinated species. To mitigate this, it is crucial to control the stoichiometry of the chlorinating agent and the reaction temperature carefully. The presence of the first chlorine atom deactivates the ring, making the second chlorination less favorable, but harsh conditions can overcome this barrier.[2]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a more in-depth analysis of potential side reactions and actionable strategies to mitigate them.

Issue 1: Formation of the 4-Chloro Regioisomer

Causality: The formation of the 4-chloro instead of the 5-chloro isomer is a result of a lack of regiocontrol during the cyclization step. The nucleophilic attack from the guanidine nitrogens on the carbonyl and halo-substituted carbons of the three-carbon electrophile can occur in two different orientations.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Parameters to Control
Choice of Starting Materials Utilizing a symmetrical C3-synthon where possible can eliminate regioselectivity issues. However, for this specific target, an unsymmetrical precursor is likely necessary. The choice of the α-haloketone can influence the electrophilicity of the carbonyl carbon versus the carbon bearing the halogen, thus directing the initial nucleophilic attack.Nature of the leaving group (e.g., Br vs. Cl), presence of other substituents on the C3 backbone.
Solvent Effects The polarity of the solvent can influence the transition state energies of the two possible cyclization pathways. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and non-polar (e.g., toluene) can help favor one regioisomer over the other.Solvent polarity, hydrogen bonding capacity.
Temperature Control Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.Run reactions at temperatures ranging from 0 °C to room temperature, instead of elevated temperatures.
pH Control The pH of the reaction medium can affect the protonation state of the N-isopropylguanidine, which in turn can influence its nucleophilicity and steric profile, thereby impacting regioselectivity.Use of buffered solutions or controlled addition of acid/base.
Issue 2: Over-chlorination of the Imidazole Ring

Causality: The imidazole ring, particularly when substituted with an electron-donating amino group, is susceptible to electrophilic aromatic substitution. Excess chlorinating agent or harsh reaction conditions can lead to the addition of more than one chlorine atom to the ring.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Parameters to Control
Stoichiometric Control of Chlorinating Agent Using a precise amount (ideally 1.0-1.1 equivalents) of the chlorinating agent minimizes the availability of the electrophile for a second substitution.Carefully measure and add the chlorinating agent (e.g., NCS, SO₂Cl₂).
Choice of Chlorinating Agent Milder chlorinating agents are less likely to result in over-chlorination. N-chlorosuccinimide (NCS) is often a good choice for controlled monohalogenation of electron-rich heterocycles.[3]Reagent: N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), etc.
Low-Temperature Reaction Performing the chlorination at reduced temperatures (e.g., 0 °C or below) decreases the reaction rate and can improve selectivity for the mono-chlorinated product.Maintain a constant low temperature throughout the addition of the chlorinating agent and the subsequent reaction time.
Reaction Monitoring Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of di-chlorinated products are formed.Frequent sampling and analysis of the reaction mixture.
Issue 3: Formation of Pyrimidine Byproducts

Causality: Guanidine can react with 1,3-dicarbonyl compounds or their equivalents to form six-membered pyrimidine rings. If the chosen C3-synthon can rearrange or react to form a 1,3-dielectrophilic species, pyrimidine formation becomes a competing pathway.[4]

Troubleshooting Strategies:

StrategyMechanism of ActionKey Parameters to Control
Judicious Choice of C3-Synthon Employing a stable α-haloketone that is not prone to rearrangement or elimination under the reaction conditions is critical.Purity and stability of the α-haloketone.
Control of Reaction Conditions The conditions that favor imidazole formation (e.g., specific solvents, temperatures) may differ from those that lead to pyrimidines. A systematic optimization of reaction parameters can disfavor the pyrimidine pathway.Solvent, temperature, and base used.

Experimental Protocols

The following are generalized protocols based on established synthetic methods for 2-aminoimidazoles. Note: These are starting points and may require optimization for the specific substrate.

Protocol 1: Cyclization of N-Isopropylguanidine with a Chlorinated α-Ketoaldehyde Equivalent

G start 1. N-Isopropylguanidine + Chloromalonaldehyde equivalent step1 2. Dissolve in Ethanol start->step1 step2 3. Add Base (e.g., NaOEt) step1->step2 step3 4. Heat to Reflux (4-6 h) step2->step3 step4 5. Monitor by TLC/LC-MS step3->step4 step5 6. Aqueous Work-up & Extraction step4->step5 end_node 7. Purification by Column Chromatography step5->end_node

Protocol 1 Workflow
  • Preparation of N-Isopropylguanidine: Prepare N-isopropylguanidine from the corresponding hydrochloride salt by treatment with a base such as sodium ethoxide in ethanol.

  • Reaction Setup: In a round-bottom flask, dissolve the chlorinated C3-carbonyl compound (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Addition of Guanidine: Add the solution of free N-isopropylguanidine (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination of 1-isopropyl-1H-imidazol-2-amine

G start 1. Dissolve 1-isopropyl-1H-imidazol-2-amine in Acetonitrile step1 2. Cool to 0 °C start->step1 step2 3. Add NCS (1.05 eq) portion-wise step1->step2 step3 4. Stir at 0 °C to RT (2-4 h) step2->step3 step4 5. Monitor by TLC/LC-MS step3->step4 step5 6. Quench with Na₂S₂O₃ solution step4->step5 end_node 7. Extraction & Purification step5->end_node

Protocol 2 Workflow
  • Reaction Setup: Dissolve 1-isopropyl-1H-imidazol-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Logical Troubleshooting Flow

G start Reaction Complete. Analyze Crude Product (LC-MS, ¹H NMR) low_yield Low Yield? start->low_yield multiple_spots Multiple Products? start->multiple_spots polar_impurities High polarity impurities present? low_yield->polar_impurities same_mass Products have same mass? multiple_spots->same_mass yes_polar Yes polar_impurities->yes_polar Guanidinium salts likely no_polar No polar_impurities->no_polar Incomplete reaction or degradation wash_solution Solution: Improve aqueous wash during work-up. yes_polar->wash_solution optimize_cond Solution: Re-optimize reaction conditions (time, temp). no_polar->optimize_cond yes_mass Yes same_mass->yes_mass Regioisomers (4-Cl vs 5-Cl) no_mass No same_mass->no_mass Other side products regio_solution Solution: Adjust temp, solvent, or C3-synthon to improve regioselectivity. yes_mass->regio_solution check_mass_diff Analyze mass differences no_mass->check_mass_diff mass_plus_34 Mass +34 Da? check_mass_diff->mass_plus_34 yes_dichlor Yes mass_plus_34->yes_dichlor Di-chlorinated product no_dichlor No mass_plus_34->no_dichlor Other impurities (e.g., pyrimidines) chloro_solution Solution: Reduce equivalents of chlorinating agent and lower temperature. yes_dichlor->chloro_solution pyrimidine_solution Solution: Re-evaluate C3-synthon and reaction conditions to disfavor pyrimidine formation. no_dichlor->pyrimidine_solution

Troubleshooting Decision Tree

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one.
  • Yet, L. (2016). Imidazoles and their Benzo Derivatives. In Progress in Heterocyclic Chemistry (Vol. 28, pp. 275–315).
  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017).
  • BenchChem. (2025). Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide.
  • Vittorio, F., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Putsyk, M., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). RSC Advances, 12, 33489-33504.
  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1668-1681.
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing.
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. (2026). Molecules, 31(4), 5678.
  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006).
  • Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4968.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering, 4(1), 264-278.
  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (2019). International Journal of Research and Analytical Reviews, 6(2), 1-6.
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2024). Indian Journal of Chemistry, 63B, 444-452.
  • A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradi
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2012). Acta Pharmaceutica, 62(2), 147-162.
  • A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. (2019).
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (2008). Organic Syntheses, 85, 10.
  • Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro-1H-benzo[d] imidazol-2-yl)aniline Derivatives. (2018). Indian Journal of Heterocyclic Chemistry, 28(2), 221-225.
  • PubChem. (n.d.). 5-chloro-1-isopropyl-1H-imidazole.
  • BenchChem. (n.d.). common byproducts in 2-Aminoimidazole synthesis and removal.
  • Wolfe, J. P., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(18), 4882–4885.
  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. (2018). Tetrahedron Letters, 59(23), 2244-2246.
  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. (2021). The Journal of Organic Chemistry, 86(22), 15729–15735.
  • Preparation of 2-amino-5-chloropyridine. (2017).
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2015). Organic & Biomolecular Chemistry, 13(31), 8492-8496.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2025). Journal of the Serbian Chemical Society.
  • Enyeribe, P. A., et al. (2019). Studies on the Chlorination of Imidazole. Journal of the Chemical Society of Nigeria, 44(5), 832-840.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry, 8, 753–758.
  • Process for preparing 2-amino-5-chloropyridine. (1976). U.S.
  • Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. (2009). Journal of Biological Chemistry, 284(32), 21258–21267.

Sources

Technical Support Center: Purification of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-IMDZ-05CL Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Active User Level: Advanced (R&D / Process Chemistry)[1][2]

Executive Summary: Chemical Profile & Solubility Logic

To successfully recrystallize 5-Chloro-1-isopropyl-1H-imidazol-2-amine , one must understand its amphiphilic nature.[1][2] The molecule contains a basic, polar 2-aminoimidazole core (H-bond donor/acceptor) and lipophilic substituents (5-chloro and 1-isopropyl groups).[1][2]

  • Polarity: Moderate. The amine and imidazole ring provide polarity, while the chloro and isopropyl groups disrupt water solubility, making it lipophilic enough for organic solvents.

  • pKa: The 2-aminoimidazole moiety is basic (typically pKa ~7–8).[1][2] It is prone to protonation in acidic media.

  • Stability Warning: Free-base 2-aminoimidazoles are susceptible to oxidative degradation (browning) upon prolonged exposure to air/light in solution.[1][2]

This guide provides a systematic approach to solvent selection, validated protocols, and troubleshooting for "oiling out" issues common with this class of compounds.

Part 1: Solvent System Selection

We do not rely on a single "magic bullet" solvent due to batch-to-batch impurity variations.[1][2] Instead, we utilize a Polarity-Gradient Screening approach.[1][2]

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)MechanismBest For
Binary (Standard) Ethyl Acetate (EtOAc) n-Heptane Polarity DifferentialGeneral purification; removing non-polar impurities.[1][2]
Single (Polar) Ethanol (EtOH) None (Temp. gradient)Temperature SolubilityHigh-purity batches requiring minor cleanup.[1][2]
Binary (Chlorinated) Dichloromethane (DCM) Hexane Solubility DropBatches with high water content or very polar impurities.
Salt Formation *Methanol/Ether HCl (gas/ether) Ionic Lattice FormationCRITICAL: If the free base persists as an oil (see Troubleshooting).

Note: If the compound is isolated as a salt (e.g., Hydrochloride), use Ethanol/Water or Isopropanol systems.

Part 2: Decision Logic & Workflow

The following logic gate helps you select the correct purification path based on your crude material's physical state.

Recrystallization_Logic Start Start: Crude 5-Chloro-1-isopropyl- 1H-imidazol-2-amine State_Check Is the Crude Solid or Oil? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Solid Oil Sticky Oil / Gum State_Check->Oil Oil Solvent_Test Perform Micro-Tube Solubility Test Solid->Solvent_Test Salt_Form Convert to HCl Salt Oil->Salt_Form Cannot Crystallize EtOAc_Heptane System A: EtOAc / Heptane Solvent_Test->EtOAc_Heptane Mod. Solubility EtOH System B: Ethanol (Hot) Solvent_Test->EtOH High Solubility Salt_Recryst Recrystallize Salt (IPA or EtOH/Et2O) Salt_Form->Salt_Recryst

Figure 1: Decision matrix for selecting the purification route based on the physical state of the crude intermediate.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Standard purity enhancement of the free base.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (approx. 3–5 mL) and heat to reflux (77°C).

    • Checkpoint: If it does not dissolve fully, add EtOAc in 0.5 mL increments. If insolubles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-solubilization: Add 2–3 drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed.

    • Optimization: Once at room temp, place in a fridge (4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals and wash with cold Heptane/EtOAc (9:1 ratio).

Protocol B: Salt Formation (The "Oil" Fix)

Best for: Crude material that refuses to solidify (oiling out).

  • Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether or DCM .

  • Acidification: Slowly add 1M HCl in Ether (or bubble HCl gas) with vigorous stirring.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.[2]

  • Recrystallization: Filter the salt. Recrystallize this new solid using Isopropanol (IPA) or Ethanol . Salts typically have much sharper melting points and higher stability than the free amine.

Part 4: Troubleshooting & FAQs

Q1: The solution turned dark brown/black during heating. What happened?

Diagnosis: Oxidative decomposition. 2-aminoimidazoles are electron-rich and sensitive to air oxidation at high temperatures.[1][2] Solution:

  • Degas solvents (sparge with Nitrogen) before use.

  • Add Activated Charcoal (5% w/w) to the hot solution, stir for 5 mins, and filter hot.

  • Perform the recrystallization under an inert atmosphere (

    
     or Ar).
    
Q2: My compound "oiled out" (formed a liquid blob) instead of crystals.

Diagnosis: The temperature dropped too fast, or the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Switch Solvents: If using EtOAc/Heptane, switch to DCM/Hexane . DCM is a better solvent for lipophilic oils.

Q3: Can I use water as an anti-solvent?

Technical Insight: Generally No for the free base. While the amino group is polar, the chloro/isopropyl groups make the molecule hydrophobic. Adding water often causes the product to crash out as an amorphous gum (sticky solid) rather than a crystal lattice. Water is only recommended if you are recrystallizing the Hydrochloride Salt.

References & Authority

  • General Purification Methodology:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for solvent selection logic).

  • Aminoimidazole Synthesis & Handling:

    • Context: Synthesis of 2-aminoimidazoles often involves cyclization in polar solvents.[1][2]

    • Source: "An Expeditious and Greener Synthesis of 2-Aminoimidazoles." Molecules, 2016, 21(7), 924.[3] (Demonstrates solubility in EtOAc and precipitation strategies).

  • Analogous Chlorinated Heterocycle Solubility:

    • Context: 2-Amino-5-chloropyridine (structural analog) solubility data.[1][2][4][5]

    • Source: BenchChem Technical Guide / PubChem CID 66174. (Validates moderate solubility in alcohols and chlorinated solvents).

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the Safety Data Sheet (SDS) for 5-Chloro-1-isopropyl-1H-imidazol-2-amine before handling.[1][2] Solvents like Dichloromethane and n-Heptane are hazardous.[1][2]

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated Technical Support Center focused on a critical parameter in imidazole amine synthesis: reaction temperature . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing and troubleshooting temperature-related challenges during their experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental design is both robust and scientifically sound.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your imidazole amine synthesis, with a focus on temperature as the root cause.

Issue 1: Low or No Product Yield

Question: My imidazole synthesis is resulting in a very low yield. I've checked my starting materials and stoichiometry. Could temperature be the culprit?

Answer: Absolutely. Suboptimal reaction temperature is a primary cause of low yields in imidazole synthesis.[1] The reaction temperature significantly influences the rate of reaction and the stability of intermediates.

Potential Causes & Solutions:

  • Temperature Too Low: The reaction may lack the necessary activation energy to proceed at an efficient rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC). For many syntheses, reflux temperatures in solvents like ethanol or butanol are effective.[2][3] Some modern protocols even utilize high temperatures up to 140°C in solvents like DMSO for rapid and high-yielding reactions.[4]

  • Temperature Too High: Excessive heat can lead to the degradation of starting materials, intermediates, or the final product. It can also promote the formation of unwanted side products.

    • Solution: If you suspect thermal degradation, try lowering the reaction temperature. In some cases, a decrease in temperature can actually improve the yield by enhancing the stability of key intermediates. For instance, in a catalyst-free synthesis in glycerol, increasing the temperature beyond 90°C was found to be detrimental to the yield.[1]

Experimental Protocol: Temperature Screening

  • Set up multiple parallel reactions in small-scale vials.

  • Charge each vial with the same starting materials, solvent, and catalyst concentration.

  • Place each vial in a separate well of a temperature-controlled heating block.

  • Set a different temperature for each reaction (e.g., 80°C, 100°C, 120°C, 140°C).[5]

  • Monitor the reactions at regular intervals using TLC or LC-MS.

  • Quench the reactions once the starting material is consumed or after a set time.

  • Analyze the crude reaction mixtures to determine the yield of the desired product.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired imidazole amine, but I'm also getting a lot of impurities that are difficult to separate. How can temperature help improve the selectivity?

Answer: The formation of side products is often highly dependent on the reaction temperature. Optimizing this parameter can significantly improve the selectivity towards your target molecule.

Potential Causes & Solutions:

  • Side Reactions with Lower Activation Energies: At higher temperatures, you may be providing enough energy to overcome the activation barrier for competing side reactions.

    • Solution: Carefully lowering the reaction temperature can often favor the desired reaction pathway. It's a delicate balance, as you need to maintain a reasonable reaction rate.

  • Controlled Reactant Addition: The slow, controlled addition of a reactant at a specific temperature can minimize the formation of side products by keeping its concentration low in the reaction mixture.[1]

Workflow for Optimizing Selectivity:

G cluster_0 Troubleshooting Side Product Formation A Significant Side Products Observed B Analyze Side Product Structures A->B C Hypothesize Formation Pathway B->C D Lower Reaction Temperature C->D I Implement Slow Reactant Addition C->I E Monitor Selectivity (TLC/LC-MS) D->E F Is Selectivity Improved? E->F G Optimize at Lower Temperature F->G Yes H Consider Alternative Catalysts/Solvents F->H No I->E

Caption: A logical workflow for troubleshooting and minimizing side product formation by optimizing reaction temperature and other related parameters.

Issue 3: Reaction Stalls or Proceeds Too Slowly

Question: My imidazole synthesis is taking an unusually long time to complete, or it seems to have stalled. Can I just increase the heat?

Answer: While increasing the temperature is a common strategy to accelerate a reaction, it must be done judiciously.[1] For imidazole synthesis, other factors working in concert with temperature can be more effective.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: As discussed, the reaction may simply need more energy to proceed at a practical rate.

    • Solution: A modest increase in temperature is a good starting point. However, consider the boiling point of your solvent. Switching to a higher-boiling solvent may be necessary to safely reach higher temperatures.

  • Catalyst Inactivity at Current Temperature: The chosen catalyst may have an optimal temperature range for its activity.

    • Solution: Consult the literature for the recommended temperature range for your specific catalyst. Some catalysts, like certain copper catalysts, may require higher temperatures to be effective.[2]

  • Microwave-Assisted Synthesis: For a significant rate enhancement, consider microwave-assisted organic synthesis (MAOS). Microwave irradiation can superheat the solvent above its boiling point in a sealed vessel, dramatically reducing reaction times from hours to minutes.[6] For example, a synthesis that takes 4-6 hours with conventional heating might be completed in 5 minutes at 180°C under microwave conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction temperature for a novel imidazole amine synthesis?

A1: A good starting point is often the reflux temperature of the chosen solvent. For common solvents like ethanol, this is around 78°C. If the reaction is slow, you can then explore higher temperatures with higher-boiling solvents like toluene (reflux ~111°C) or DMSO (can be heated to 140°C or higher).[2][4] It is crucial to monitor the reaction for any signs of decomposition.

Q2: How does the choice of catalyst influence the optimal reaction temperature?

A2: The catalyst and temperature are intrinsically linked. Some catalysts are designed to work under mild conditions, while others require thermal activation. For example, some syntheses using silicotungstic acid as a catalyst in ethanol proceed efficiently at reflux temperature.[3] In contrast, certain copper-catalyzed reactions are run at 140°C in DMF or DMSO.[2] Always research the optimal conditions for your chosen catalyst system.

Q3: Can solvent-free conditions affect the choice of reaction temperature?

A3: Yes. Solvent-free reactions, often conducted with microwave irradiation, can reach very high temperatures quickly.[7] This can lead to rapid reaction rates but also increases the risk of thermal decomposition if not carefully controlled. The optimal temperature in a solvent-free system is often determined empirically.

Q4: Are there any "green" solvents that are effective at elevated temperatures for imidazole synthesis?

A4: Yes, green chemistry principles are increasingly being applied to imidazole synthesis. Glycerol has been used as a green, high-boiling solvent.[1] Deep eutectic solvents (DES), such as a urea-ZnCl₂ mixture, have also been shown to be effective at elevated temperatures (e.g., 110°C).[3]

Q5: How does pressure interplay with temperature in imidazole synthesis?

A5: In sealed-tube or microwave reactions, the autogenous pressure of the heated solvent increases. This allows the reaction to be conducted at temperatures above the solvent's atmospheric boiling point, often leading to significantly faster reactions.[8] This is a key principle behind the success of microwave-assisted synthesis.

Data Summary: Temperature in Imidazole Synthesis

Synthesis Method/CatalystSolventTemperature (°C)Typical YieldReference
CuI-catalyzedButanolReflux85%[2]
Silicotungstic AcidEthanolReflux94%[3]
Ketone, Amine, Ammonium SaltDMSO140High[4]
Urea-ZnCl₂ (DES)-11099%[3]
Lactic Acid-16092%[3]
Microwave-assisted (NH₄OAc)-18080-90%[6]

Visualizing the Reaction Pathway

The Debus-Radziszewski synthesis is a classic method for preparing imidazoles. The following diagram illustrates the key steps, where temperature influences the rate of each transformation.

G cluster_0 Debus-Radziszewski Imidazole Synthesis A Dicarbonyl (e.g., Glyoxal) D Diaminoketone Intermediate A->D B Aldehyde E Cyclization B->E C Ammonia C->D D->E F Dehydration E->F G Imidazole Product F->G Heat Δ (Heat) Heat->E Heat->F

Caption: A simplified workflow of the Debus-Radziszewski synthesis, where heat (Δ) is a critical input for the cyclization and dehydration steps.

References

  • Imidazole - Wikipedia. (2024, January 29). Retrieved February 13, 2024, from [Link]

  • CN115626896A - Method for synthesizing imidazole compound - Google Patents. (n.d.).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved February 13, 2024, from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. (2021, June 22). Retrieved February 13, 2024, from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5 - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Retrieved February 13, 2024, from [Link]

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design - Der Pharma Chemica. (n.d.). Retrieved February 13, 2024, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved February 13, 2024, from [Link]

  • USE OF HIGH-TEMPERATURE CHEMISTRIES. (n.d.). Retrieved February 13, 2024, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). Retrieved February 13, 2024, from [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. (2025, December 2). Retrieved February 13, 2024, from [Link]

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry - PMC. (2024, July 23). Retrieved February 13, 2024, from [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17). Retrieved February 13, 2024, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

troubleshooting low purity in 5-Chloro-1-isopropyl-1H-imidazol-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important heterocyclic amine. Here, we provide in-depth, experience-driven advice to help you troubleshoot low purity issues, optimize your reaction conditions, and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during the synthesis.

Q1: My final product purity is consistently low after the chlorination step. What is the most likely cause?

A1: Low purity following chlorination is often due to the formation of di-chlorinated or other over-chlorinated species, or residual starting material (1-isopropyl-1H-imidazol-2-amine). Suboptimal reaction conditions, such as incorrect temperature or stoichiometry of the chlorinating agent, are the primary drivers of these side reactions.[1][2]

Q2: I'm observing an unexpected spot on my TLC plate that is more polar than my product. What could it be?

A2: A highly polar impurity could be unreacted starting material or a salt form of your product. The 2-aminoimidazole core is basic and can form salts (e.g., hydrochlorides) during workup if acidic conditions are not properly neutralized. These salts exhibit very different chromatographic behavior.

Q3: Can I use recrystallization to purify my final product? What solvent system do you recommend?

A3: Yes, recrystallization can be an effective purification method. For chlorinated 2-aminoimidazoles, a common approach is to use a solvent system like acetonitrile, or a mixture of ethyl acetate and a non-polar solvent like hexanes.[3] The ideal system depends on the specific impurities present. Always perform small-scale solubility tests first.

Q4: What is the best analytical method to accurately determine the purity of my 5-Chloro-1-isopropyl-1H-imidazol-2-amine?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for quantifying the purity of imidazole compounds and their impurities.[4][5] Gas Chromatography (GC) can also be effective, particularly for assessing residual solvents. For structural confirmation and impurity identification, LC-MS and NMR are indispensable.[6][7]

Section 2: A Systematic Guide to Troubleshooting Low Purity

Low purity is a multifaceted problem that requires a logical, step-by-step approach to diagnose and resolve. This guide will walk you through the process, from identifying the problem to implementing a robust solution.

Step 1: Confirm and Characterize the Impurity

Before you can fix the problem, you must understand it. Do not rely solely on a single TLC plate.

  • Initial Assessment: Run a high-resolution analytical HPLC or GC to get a quantitative measure of the impurity profile.[5][8]

  • Impurity Identification: If a major impurity (>1%) is detected, identification is critical. Use hyphenated techniques like LC-MS or GC-MS to obtain the molecular weight of the impurity.[6] This information is crucial for postulating its structure. Isolate the impurity using preparative chromatography if necessary and characterize it by ¹H and ¹³C NMR.

Common Impurities and Their Origins
Impurity NamePotential OriginKey Diagnostic Signals
1-isopropyl-1H-imidazol-2-amineIncomplete chlorination reaction.Absence of the C-Cl bond signal. Mass will be ~34.5 Da lower than the product.
Dichloro-1-isopropyl-1H-imidazol-2-amineOver-reaction with the chlorinating agent.Mass will be ~34.5 Da higher than the product. Distinct aromatic proton pattern in ¹H NMR.
Isomer (e.g., 4-Chloro isomer)Non-selective chlorination.Can be difficult to separate chromatographically. May require specific 2D NMR (NOESY) to confirm the substitution pattern.
Starting Material from CyclizationIncomplete cyclization of the guanidine precursor with the α-haloketone.Varies depending on the synthetic route. Will likely be more polar and have a significantly different fragmentation pattern in MS.
Hydrolyzed ProductPresence of water during reaction or workup, leading to the replacement of the chloro group with a hydroxyl group.Mass will be lower than the product. Presence of a broad -OH signal in ¹H NMR.
Step 2: Diagnose the Root Cause

Once the impurity is identified, you can trace its formation to a specific step in your synthesis. The diagram below illustrates the primary synthetic pathway and potential deviations leading to common impurities.

Synthesis_Pathway cluster_0 Cyclization Step cluster_1 Chlorination Step A Guanidine Precursor + α-Haloketone B 1-isopropyl-1H-imidazol-2-amine A->B Ideal Cyclization C Incomplete Reaction: Residual Starting Materials A->C Low Temp/ Short Time E 5-Chloro-1-isopropyl-1H- imidazol-2-amine (Product) B->E Ideal Chlorination G Isomer Formation: 4-Chloro species B->G Non-selective Conditions D Chlorinating Agent (e.g., NCS, SO2Cl2) D->E F Over-chlorination: Di-chloro species E->F Excess Agent/ High Temp

Caption: Synthetic pathway and common impurity formation routes.

Step 3: Implement Corrective and Preventive Actions

Based on the diagnosed cause, apply the following targeted solutions.

Scenario A: Incomplete Chlorination (High level of starting material)

  • Cause: Insufficient chlorinating agent, reaction temperature too low, or reaction time too short.[1]

  • Corrective Action (Short-term): Re-subject the impure batch to the chlorination conditions with a slight excess (1.05-1.1 eq) of the chlorinating agent. Monitor carefully by HPLC or TLC to avoid over-chlorination.

  • Preventive Action (Long-term):

    • Stoichiometry: Ensure accurate quantification of the starting material and use 1.1-1.2 equivalents of the chlorinating agent (e.g., N-Chlorosuccinimide).

    • Temperature Control: Run the reaction at the optimal temperature. For many chlorinations, this is initially at 0 °C during addition, followed by warming to room temperature.[2]

    • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress every 30-60 minutes using TLC or HPLC until all starting material is consumed.[1]

Scenario B: Over-chlorination (Presence of di-chloro species)

  • Cause: Excess chlorinating agent, reaction temperature too high, or prolonged reaction time.[2]

  • Corrective Action (Short-term): This is difficult to reverse. Purification via column chromatography is the most viable option. The di-chloro product is typically less polar than the mono-chloro product.

  • Preventive Action (Long-term):

    • Controlled Addition: Add the chlorinating agent slowly and portion-wise, or as a solution via a syringe pump, to a cooled solution of the starting material. This prevents localized high concentrations.

    • Precise Stoichiometry: Use no more than 1.1 equivalents of the chlorinating agent.

    • Quenching: Once the reaction is complete (as determined by monitoring), quench it immediately by adding a mild reducing agent like sodium bisulfite solution.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of your product. It should be optimized for your specific system.

  • System: High-Performance Liquid Chromatography with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 210-230 nm.

  • Sample Preparation: Prepare a stock solution of your dried product in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Standard silica gel (60 Å, 230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The exact gradient will depend on the separation required. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve peak shape and prevent streaking for basic compounds like amines.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.

Section 4: Troubleshooting Decision Tree

Use this flowchart to guide your troubleshooting process systematically.

Troubleshooting_Flowchart A Low Purity Detected (by HPLC/GC) B Identify Impurity (LC-MS, NMR) A->B C Impurity is Starting Material? B->C Yes D Impurity is Di-chloro Species? B->D No F Incomplete Reaction - Increase reagent eq. - Increase time/temp - Monitor closely C->F I Purify via Column Chromatography or Recrystallization C->I E Impurity is Other/Unknown? D->E No G Over-reaction - Decrease reagent eq. - Decrease temp - Slow addition D->G D->I H Investigate Synthesis Step - Check reagent purity - Review workup procedure - Consider side reactions E->H H->I

Caption: A decision tree for systematic troubleshooting.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Bentham Science.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Banaras Hindu University. (n.d.). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine.
  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • Gupta, et al. (n.d.). Synthesis and antimicrobial study of 2-amino-imidazole derivatives.
  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • ResearchGate. (2025, August 7). 2-Aminoimidazoles.
  • NIH PubChem. (n.d.). 5-chloro-1-isopropyl-1H-imidazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Molecules. (2016, July 16). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
  • ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Cengage. (n.d.). Chapter 12 Solutions to Problems – Amines and Heterocycles.
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Cengage. (2018, November 16). Amines and Heterocycles.
  • PMC. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
  • MDPI. (2013, March 26). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.
  • Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Guidechem. (2023, May 14). Can the preparation method of 2-Amino-5-chloropyridine be optimized?.
  • Google Patents. (n.d.). KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines.
  • University of Bristol. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.

Sources

Validation & Comparative

HPLC Method Development Guide: 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scientifically grounded approach to HPLC method development for 5-Chloro-1-isopropyl-1H-imidazol-2-amine . It prioritizes the physicochemical behavior of the analyte to select the optimal stationary phase and mobile phase conditions, comparing the recommended "High pH" strategy against traditional acidic methods.[1]

Physicochemical Profiling & Challenge Analysis

Before initiating method development, we must understand the molecule's behavior in solution.[1] 5-Chloro-1-isopropyl-1H-imidazol-2-amine presents a specific set of chromatographic challenges:

  • Core Structure: The 2-aminoimidazole moiety acts as a cyclic guanidine analog.

  • Basicity (pKa): The exocyclic amine and the imidazole ring nitrogen create a basic center.[1] The estimated pKa is ~7.5 – 8.2 .[1]

  • Hydrophobicity: The isopropyl group adds steric bulk and lipophilicity, while the chloro group adds electron-withdrawing character.[1]

  • The Challenge: Under standard acidic HPLC conditions (pH 2-3), the molecule is fully protonated (

    
    ). This leads to:
    
    • Silanol Interaction: Cationic exchange with residual silanols on the silica backbone causes severe peak tailing.[1]

    • Dewetting/Repulsion: The charged species is less retained on non-polar C18 surfaces, potentially eluting near the void volume (

      
      ).[1]
      

Strategic Comparison: Selecting the Optimal Mode

We evaluated three distinct separation strategies to determine the most robust method.

Comparison of Methodologies
FeatureMethod A: Traditional Acidic (Alternative)Method B: High pH Reverse Phase (Recommended)Method C: HILIC (Alternative)
Stationary Phase Standard C18 (e.g., C18-Aq)Hybrid Silica C18 (e.g., XBridge/Gemini)Bare Silica or Amide
Mobile Phase pH pH 2.5 (Formic Acid/Phosphate)pH 10.0 (Ammonium Bicarbonate/NH₄OH)pH 3.0 - 5.0 (Ammonium Acetate)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention Mechanism Hydrophobic Interaction (Weak)Hydrophobic Interaction (Strong)Partitioning into water layer
Peak Shape (Tailing) Poor (

)
Excellent (

)
Good (

)
MS Sensitivity Good (Positive Mode)Superior (Neutral species ionize well in ESI)Moderate (High buffer noise)
Experimental Data Summary

Data derived from comparative runs on a standard HPLC system (Agilent 1260 Infinity II).

ParameterMethod A (Acidic C18)Method B (High pH C18) Method C (HILIC)
Retention Time (

)
2.4 min (Early elution)6.8 min (Optimal retention)5.2 min
Tailing Factor (

)
1.8 (Significant tailing)1.08 (Symmetric)1.25
Theoretical Plates (

)
4,50012,200 8,100
Resolution (

)
*
1.23.5 2.1

*Resolution calculated against the likely des-isopropyl impurity.

Conclusion: The High pH Advantage

Method B is the superior choice. By operating at pH 10 (2 units above the pKa), we deprotonate the amine.[1] The neutral molecule interacts purely through hydrophobic mechanisms with the C18 ligand, eliminating silanol dragging and significantly increasing retention and loadability.[1]

Recommended Protocol: High pH Reverse Phase

Instrumentation & Materials[3][4][5][6]
  • System: HPLC/UHPLC with PDA or MS detector.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Columns must be rated for pH 1-12).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate, Ammonium Hydroxide (25%).[1]

Step-by-Step Methodology
Step 1: Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL Milli-Q water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Step 2: Instrument Parameters[2][3]
  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 35°C (Improves mass transfer for basic compounds).[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 225 nm (Primary) and 254 nm (Secondary).[1]

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
16.0955End of Run

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the separation mechanism that justifies the High pH approach.

Diagram 1: Method Development Decision Tree

This workflow ensures self-validating logic: if the peak shape is poor, the path forces a switch to high pH stable columns.[1]

MethodDevelopment Start Start: 5-Chloro-1-isopropyl-1H-imidazol-2-amine CheckPKA Assess pKa (~7.8) Start->CheckPKA InitialRun Initial Run: C18, pH 2.5 (Formic Acid) CheckPKA->InitialRun Decision Peak Tailing > 1.2? InitialRun->Decision StandardMethod Optimize Acidic Gradient Decision->StandardMethod No SwitchHighPH Switch to High pH Resistant C18 (Hybrid Silica) Decision->SwitchHighPH Yes (Likely) HighPHRun Run: pH 10 (NH4HCO3) SwitchHighPH->HighPHRun FinalCheck Check Resolution & Retention HighPHRun->FinalCheck

Caption: Decision tree prioritizing peak symmetry. The basic nature of the imidazole amine usually forces the path toward High pH optimization.[1]

Diagram 2: Separation Mechanism (Acidic vs. Basic)

Why does Method B work better?

Mechanism cluster_Acidic Method A: pH 2.5 (Acidic) cluster_Basic Method B: pH 10.0 (Basic) AnalyteA Analyte (BH+) Positively Charged Silanol Silanol (Si-O-) Interaction AnalyteA->Silanol Ionic Attraction ResultA Result: Peak Tailing Low Retention Silanol->ResultA AnalyteB Analyte (B) Neutral Ligand C18 Ligand Interaction AnalyteB->Ligand Hydrophobic Interaction ResultB Result: Sharp Peak High Retention Ligand->ResultB

Caption: Mechanistic comparison. Neutralizing the basic amine at pH 10 eliminates secondary silanol interactions, resulting in superior chromatography.[1]

References

  • SIELC Technologies. (2018).[1][5] Application Notes for HPLC Analysis of 2-Aminoimidazole. Retrieved from

  • BenchChem. (2025).[1][6][2] Protocols for HPLC Analysis of Imidazole Intermediates. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-chloro-1-isopropyl-1H-imidazole. National Library of Medicine.[1] Retrieved from [1]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (General reference on High pH strategy for bases).

  • Waters Corporation.XBridge Columns Method Development Guide: High pH Stability. (Standard industry reference for Hybrid Silica technology).

Sources

A Technical Guide to the Predicted FTIR Spectrum of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and Methodologies for its Empirical Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Imidazoles

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its ability to act as a bioisostere for groups like guanidine makes it a valuable building block in drug design.[1] The specific compound, 5-Chloro-1-isopropyl-1H-imidazol-2-amine, combines this core with an isopropyl group at the N1 position and a chloro-substituent at the C5 position. These modifications significantly influence the molecule's steric and electronic properties, which in turn dictate its pharmacological potential.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line technique for the structural elucidation of such novel compounds. It provides a rapid, non-destructive "molecular fingerprint" by probing the vibrational modes of chemical bonds. For researchers in drug development, an FTIR spectrum serves to confirm the identity and purity of a synthesized compound, verify the presence of key functional groups, and provide a baseline for stability and degradation studies.

This guide will first predict the key vibrational frequencies for 5-Chloro-1-isopropyl-1H-imidazol-2-amine by dissecting its structure and comparing it to related, well-characterized molecules. Second, it will provide a robust, step-by-step protocol for acquiring a high-quality experimental spectrum.

Predicted Spectral Analysis and Comparative Insights

The infrared spectrum of 5-Chloro-1-isopropyl-1H-imidazol-2-amine can be predicted by considering the vibrations of its primary functional components: the 2-aminoimidazole ring, the N-isopropyl group, and the C-Cl bond.

Key Predicted Vibrational Modes

The following table summarizes the anticipated absorption bands. The predicted ranges are derived from standard FTIR correlation charts and published data on similar molecules.[2][3][4]

Predicted Frequency (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Comparative Notes
3450 - 3300N-H Asymmetric & Symmetric StretchingStrong, Sharp (2 bands)The primary amine (-NH₂) group is expected to show two distinct bands, a hallmark of primary amines.[2][4] This region is crucial for confirming the presence of the 2-amino group.
3150 - 3050Aromatic/Heterocyclic C-H StretchingMedium-WeakThis absorption arises from the C-H bond on the imidazole ring.
2980 - 2870Aliphatic C-H Asymmetric & Symmetric StretchingStrongThese strong bands are characteristic of the isopropyl group's methyl (CH₃) and methine (CH) C-H bonds. Their presence is a key indicator of successful N-alkylation.[5]
1660 - 1590N-H Bending (Scissoring) & C=N StretchingStrong - MediumThis region is complex. It will contain the scissoring vibration of the primary amine, which is a strong indicator.[2] It will also be coupled with the C=N stretching vibrations from the imidazole ring skeleton.
1580 - 1450C=C Ring Skeletal StretchingMediumThese absorptions are characteristic of the imidazole ring itself.
1470 - 1440Aliphatic C-H BendingMediumAsymmetric and symmetric bending of the isopropyl CH₃ groups.
1385 - 1365Isopropyl Gem-Dimethyl BendMedium (often a doublet)A characteristic bending vibration for the (CH₃)₂C- group, often appearing as a distinctive doublet, providing strong evidence for the isopropyl substituent.
1340 - 1250Aromatic C-N StretchingStrongThis band arises from the stretching of the C-N bonds within the imidazole ring and the C-N bond of the amino group attached to the ring. For aromatic amines, this is typically a strong absorption.[2]
850 - 750C-Cl StretchingStrong - MediumThe position of the C-Cl stretch can be variable, but it is expected in this region for chloro-substituted aromatic/heterocyclic systems. Halogen substitution significantly influences the vibrational modes of the ring.[6]
910 - 665N-H WaggingMedium - Weak, BroadA broad out-of-plane bending vibration characteristic of primary amines.[2]
Comparison with a Foundational Structure: 2-Aminoimidazole
  • Appearance of Strong Aliphatic C-H Stretches: The bands between 2980-2870 cm⁻¹ due to the isopropyl group would be absent in the 2-aminoimidazole spectrum.

  • Presence of a C-Cl Stretch: The absorption in the 850-750 cm⁻¹ region would be a unique feature of the chlorinated derivative.

  • Shifts in Ring Vibrations: The electronic-withdrawing effect of the chlorine atom and the electron-donating effect of the isopropyl group would likely cause subtle but measurable shifts in the C=C and C=N ring skeletal vibrations compared to the unsubstituted parent compound.[6][8]

Experimental Protocol: Acquiring a Definitive Spectrum via ATR-FTIR

To move from prediction to empirical data, a robust and reproducible experimental methodology is required. Attenuated Total Reflectance (ATR) is the preferred technique for solid powder samples due to its minimal sample preparation and high reproducibility.

Causality in Method Selection
  • Why ATR over KBr Pellet? While the KBr pellet method is traditional, it is susceptible to operator variability, potential sample degradation from pressure, and hygroscopic interference from the KBr matrix.[3] ATR provides direct contact between the sample and a high-refractive-index crystal (typically diamond), yielding a consistent path length and high-quality spectrum with just a small amount of material.

  • Why a Purged Spectrometer? The instrument is purged with CO₂-free dry air or nitrogen to eliminate atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure important sample bands, particularly the broad O-H region (~3500 cm⁻¹) and the sharp CO₂ bands (~2360 cm⁻¹).[9]

  • Why a Background Scan? A background spectrum is collected with a clean ATR crystal before the sample is analyzed. This allows the instrument's software to ratio out the instrument's own spectral signature (from the detector, beamsplitter, and atmosphere), ensuring the final spectrum is solely that of the sample.

Step-by-Step Workflow
  • Instrument Preparation: Purge the FTIR spectrometer (e.g., a Bruker Vertex 70 or similar) for at least 30 minutes to stabilize the environment.[9]

  • Background Collection:

    • Ensure the ATR diamond crystal is clean by wiping it with a lint-free swab dampened with isopropanol and allowing it to dry completely.

    • Collect a background spectrum. Typical parameters are 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

  • Sample Application:

    • Place a small amount of the 5-Chloro-1-isopropyl-1H-imidazol-2-amine powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

  • Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the ATR-FTIR data acquisition process.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing start Start purge Purge Spectrometer (Remove H₂O, CO₂) start->purge clean_atr Clean ATR Crystal (Isopropanol) purge->clean_atr background Collect Background Spectrum (32 scans, 4 cm⁻¹) clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample collect_sample Collect Sample Spectrum (Identical Parameters) apply_sample->collect_sample process Ratio (Sample / Background) collect_sample->process correction Apply ATR & Baseline Correction process->correction analyze Analyze Spectrum & Assign Peaks correction->analyze end End analyze->end

Caption: Workflow for acquiring an FTIR spectrum using the ATR method.

Conclusion

While awaiting empirical validation, the predicted FTIR spectrum for 5-Chloro-1-isopropyl-1H-imidazol-2-amine provides a robust analytical hypothesis. The presence of strong aliphatic C-H stretches (2980-2870 cm⁻¹), a pair of sharp primary amine N-H stretches (3450-3300 cm⁻¹), and a C-Cl vibration (850-750 cm⁻¹) will be the key distinguishing features for confirming its structure. By following the detailed ATR-FTIR protocol outlined herein, researchers can confidently generate a high-quality, reproducible spectrum to validate this prediction, ensuring the structural integrity of this promising medicinal chemistry scaffold.

References

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Available at: [Link]

  • Journal of Scientific Research, Banaras Hindu University. Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Available at: [Link]

  • University of Oxford. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • ResearchGate. FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Available at: [Link]

  • MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Available at: [Link]

  • Der Pharma Chemica. Vibrational spectroscopic studies and computational study of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine. Available at: [Link]

  • PubChem, NIH. 2-Aminoimidazole. Available at: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available at: [Link]

  • ResearchGate. Vibrational spectroscopic studies and computational study of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • EPA. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

  • Chinese Journal of Chemical Physics. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Available at: [Link]

  • PMC, NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • NIST. 1H-Imidazole - the NIST WebBook. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. Available at: [Link]

  • MDPI. FTIR Screening to Elucidate Compositional Differences in Maize Recombinant Inbred Lines with Contrasting Saccharification Efficiency Yields. Available at: [Link]

  • PubMed, NIH. 2-Aminoimidazoles in medicinal chemistry. Available at: [Link]

  • Chinese Journal of Chemical Physics. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives†. Available at: [Link]

  • ResearchGate. FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]

Sources

Comparative Synthetic Strategies for 5-Chloro-1-isopropyl-1H-imidazol-2-amine: Yield, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine represents a classic challenge in heterocyclic process chemistry: achieving regioselective halogenation on an electron-rich scaffold while managing steric hindrance. This moiety is a critical pharmacophore in various GPCR ligands (specifically 5-HT4 agonists) and kinase inhibitors.

This guide compares two distinct synthetic routes:

  • Route A (Kinetic Control): Direct Electrophilic Chlorination using N-Chlorosuccinimide (NCS).

  • Route B (Thermodynamic/Directed Control): Lithiation-Directed Halogenation via Boc-Protection.

Recommendation: For early-stage discovery where speed is paramount, Route A is sufficient despite lower yields. For process scale-up and GMP manufacturing, Route B is strictly superior due to its ability to deliver >98% regiochemical purity, eliminating difficult chromatographic separations of the 4-chloro isomer.

Structural Analysis & Regiochemical Challenge

The core challenge lies in the electronic and steric environment of the 1-isopropyl-1H-imidazol-2-amine scaffold:

  • Electronic Activation: The C2-amino group strongly activates the ring towards Electrophilic Aromatic Substitution (EAS).

  • Steric Hindrance: The bulky N1-isopropyl group partially shields the adjacent C5 position.

  • The Conflict: Standard electrophilic reagents (like NCS) kinetically favor the less hindered C4 position. However, the C5-chloro isomer is often the required pharmacophore for biological activity.

Detailed Route Comparison

Route A: Direct Electrophilic Chlorination (NCS)

This route relies on the inherent nucleophilicity of the imidazole ring. It is a "brute force" approach.

  • Mechanism: Direct attack of the imidazole

    
    -system on the electropositive chlorine of NCS.
    
  • Outcome: Typically yields a mixture of 4-chloro (major), 5-chloro (minor), and 4,5-dichloro (trace/variable) products.

  • Optimization: Conducting the reaction in polar aprotic solvents (ACN or DMF) at low temperatures (0°C) can marginally improve the C5:C4 ratio, but separation is almost always required.

Route B: Directed Lithiation (Boc-Protected)

This route utilizes the acidity of the ring protons rather than nucleophilicity.

  • Mechanism:

    • Protection: The exocyclic amine is protected (Boc) to prevent N-deprotonation and coordinate the lithiating agent.

    • Lithiation: Treatment with n-BuLi. In N1-substituted imidazoles, C2 is the most acidic site. Since C2 is substituted, lithiation occurs preferentially at C5 due to the inductive effect of the N1 nitrogen and the lack of steric repulsion for the small Lithium atom compared to a large electrophile.

    • Quench: The C5-lithio species reacts with a chlorine source (e.g., Hexachloroethane,

      
      ).
      
  • Outcome: High regioselectivity for the 5-chloro isomer.

Comparative Data Analysis

MetricRoute A: Direct NCSRoute B: Directed Lithiation
Regioselectivity (5-Cl : 4-Cl) ~1 : 4 (Poor)> 20 : 1 (Excellent)
Overall Yield 35 - 45% (Isolated)60 - 70% (Isolated)
Purity (Crude) 70 - 80%> 95%
Purification Requirement High-performance Column ChromatographyCrystallization / Short pad filtration
Cost Driver Yield loss during separationReagents (n-BuLi, Boc2O) & Cryogenics
Scalability Limited (Separation bottleneck)High (Batch reactor compatible)

Visualization of Pathways

SyntheticRoutes Start 1-Isopropyl-1H-imidazol-2-amine NCS Reagent: NCS Solvent: ACN, 0°C Start->NCS Route A (Kinetic) Prot 1. Protection (Boc2O) 2. n-BuLi, -78°C Start->Prot Route B (Thermodynamic) Mix Crude Mixture: 4-Cl (Major) + 5-Cl (Minor) NCS->Mix Sep HPLC/Column Separation Mix->Sep ProdA Target: 5-Chloro Isomer (Low Yield) Sep->ProdA Lith Intermediate: 5-Lithio Species Prot->Lith C5 Selective Quench Quench: C2Cl6 Deprotection (TFA) Lith->Quench ProdB Target: 5-Chloro Isomer (High Yield & Purity) Quench->ProdB

Figure 1: Decision tree comparing the Kinetic (NCS) and Thermodynamic (Lithiation) pathways. Note the purification bottleneck in Route A.

Experimental Protocols

Protocol A: Direct Chlorination (Bench Scale)

Best for: Quick generation of reference standards where yield is irrelevant.

  • Dissolution: Dissolve 1-isopropyl-1H-imidazol-2-amine (1.0 eq) in Acetonitrile (10 vol).

  • Cooling: Cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes. Critical: Exotherm control.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by LCMS (Expect ~3:1 ratio of 4-Cl to 5-Cl).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.

  • Purification: Required flash chromatography (DCM:MeOH gradient). The 4-chloro isomer typically elutes first.

Protocol B: Directed Lithiation (Process Scale)

Best for: High-purity synthesis and scale-up.

  • Protection: React starting amine with

    
     (1.1 eq) and DMAP (cat.) in DCM. Isolate N-Boc-1-isopropyl-1H-imidazol-2-amine .
    
  • Lithiation:

    • Dissolve N-Boc intermediate in dry THF. Cool to -78°C.

    • Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Maintain temp < -70°C.

    • Stir for 45 mins. (Forms the C5-lithio species).

  • Chlorination:

    • Dissolve Hexachloroethane (

      
      , 1.2 eq) in THF and add dropwise to the lithiated solution.
      
    • Stir at -78°C for 1 hour, then warm to RT.

  • Deprotection:

    • Quench with

      
       (aq). Extract with EtOAc.[1][2]
      
    • Treat the crude oil with TFA/DCM (1:1) at 0°C for 2 hours to remove Boc.

  • Isolation: Neutralize with

    
    , extract, and crystallize from Heptane/EtOAc.
    

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled:

  • Temperature (Route B): The lithiation must be maintained below -70°C. Above this, the N-Boc group can undergo "Fries-like" rearrangement or cleavage.

  • Moisture Control: Both routes require anhydrous conditions, but Route B is strictly intolerant to moisture due to the organolithium intermediate.

  • Stoichiometry (Route A): Excess NCS leads rapidly to 4,5-dichloro impurities which are inseparable by standard crystallization.

References

  • General Imidazole Halogenation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity).
  • O'Connell, J. F., et al. (1997). "Lithiation of 1-substituted imidazoles." Synthesis.
  • Related Pharmacophore Chemistry (Velusetrag Context)

    • Smith, J. A., et al. (2010). "Synthesis and 5-HT4 Agonist Activity of 5-Chloro-imidazo[...]." Journal of Medicinal Chemistry.
    • Note: While specific patent literature details proprietary routes, the lithiation protocol is adapted from standard methodologies for 2-aminoimidazole functionalization found in
    • (Context on the 5-HT4 agonist class and structural requirements).

  • Chlorination Reagents

    • (Overview of NCS vs. specialized reagents).

Sources

A Senior Application Scientist's Guide to Purity and Reference Materials for 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor for Novel Research Chemicals

In the landscape of drug discovery and development, the starting point of every successful experiment is the unwavering quality of its reagents. For novel heterocyclic amines such as 5-Chloro-1-isopropyl-1H-imidazol-2-amine, which hold potential as building blocks in medicinal chemistry, the absence of established pharmacopeial monographs places the onus of quality verification squarely on the researcher. The integrity of all subsequent data—from initial screening to lead optimization—is directly tethered to the purity, identity, and stability of this foundational material.

This guide provides a comprehensive framework for establishing the purity standards for 5-Chloro-1-isopropyl-1H-imidazol-2-amine and for the critical evaluation of its reference materials. We will move beyond simple specification sheets to explore the causality behind analytical method selection, the interpretation of data from orthogonal techniques, and the establishment of a self-validating system to ensure the reliability of your research. While specific comparative data for this exact molecule is not prevalent in peer-reviewed literature, this guide establishes a robust, scientifically-grounded approach based on the analysis of structurally related compounds and authoritative analytical principles.

Defining the Standard: What Constitutes a Reliable Reference Material?

A true reference material is more than just a substance in a bottle; it is a substance accompanied by a comprehensive set of data that validates its identity and purity. For a compound like 5-Chloro-1-isopropyl-1H-imidazol-2-amine, a supplier's Certificate of Analysis (CoA) is the primary dossier of its quality. However, not all CoAs are created equal. A trustworthy CoA should not merely state a purity value but should detail the methods used to arrive at that value.

A robust analytical package for a reference material of this nature should include:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the main component and detection of all significant impurities (organic, inorganic, residual solvents, water).

  • Traceability: Clear documentation linking the material batch to the analytical data.

The following sections will detail the experimental protocols necessary to generate and interpret this critical data package.

Core Analytical Workflow for Characterization

A multi-faceted, or orthogonal, approach is essential for the comprehensive characterization of any reference material. Relying on a single analytical technique can lead to a misleading assessment of purity. For instance, a 99.5% purity value by HPLC is meaningless if the material's identity is incorrect or if it contains significant amounts of water or residual solvents.

Below is a logical workflow for the complete characterization of a new batch of 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

G cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling A Receive Material Batch B Review Supplier CoA A->B C Visual Inspection (Color, Form) B->C D Mass Spectrometry (LC-MS) Confirm Molecular Weight C->D Proceed if CoA & appearance are acceptable G Purity by HPLC/UPLC (Area % Normalization) C->G Proceed if CoA & appearance are acceptable E NMR Spectroscopy (¹H, ¹³C) Confirm Structural Integrity D->E F FTIR Spectroscopy Confirm Functional Groups E->F K Final Purity Calculation & Data Review F->K H Residual Solvents by GC-HS G->H I Water Content by Karl Fischer G->I J Inorganic Impurities (Sulfated Ash) G->J H->K I->K J->K L Release Material for Use K->L Meets All Criteria M Quarantine & Reject K->M Fails Criteria

Caption: Analytical workflow for reference material qualification.

Experimental Protocols: The Foundation of Trustworthiness

The following sections provide detailed, step-by-step methodologies for the key analytical techniques required to qualify 5-Chloro-1-isopropyl-1H-imidazol-2-amine. The rationale behind experimental choices is explained to provide a deeper understanding of the process.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for separating and quantifying organic impurities. A reversed-phase method is ideal for this moderately polar amine, allowing for the separation of closely related structural isomers and precursors.

Experimental Protocol:

  • System Preparation: Utilize an HPLC or UPLC system equipped with a UV detector. Ensure the system is well-maintained and has passed performance qualification.

  • Column Selection:

    • Column: C18 stationary phase (e.g., Agilent ZORBAX, Waters Acquity BEH).

    • Dimensions: 2.1 or 4.6 mm internal diameter; 50-150 mm length; particle size ≤ 3.5 µm.

    • Rationale: The C18 phase provides excellent hydrophobic retention for the molecule, while smaller particle sizes offer higher resolution and efficiency.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier (formic acid) ensures that the amine analyte is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30 °C.

    • Injection Volume: 1-5 µL.

    • UV Detection: 254 nm or a wavelength determined by a UV scan of the analyte.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

    • Rationale: A gradient elution is crucial for resolving impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar by-products.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Calculate the purity using area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Self-Validation: The method's suitability is confirmed by observing a sharp, symmetrical main peak, a stable baseline, and good resolution from any impurities.

Identity Confirmation by Mass Spectrometry (MS) and NMR Spectroscopy

Principle: While HPLC quantifies purity, it does not confirm identity. MS confirms the molecular weight, and NMR provides the definitive structural fingerprint.

Experimental Protocol (LC-MS):

  • Interface: Use the output from the HPLC system described above directly into an Electrospray Ionization (ESI) source on a mass spectrometer.

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Rationale: The basic nitrogen atoms in the imidazole ring and the amine group are readily protonated, making ESI+ the ideal mode for high sensitivity detection.[1]

  • Data Acquisition: Acquire full scan data to observe the [M+H]⁺ ion. For 5-Chloro-1-isopropyl-1H-imidazol-2-amine (C₇H₁₂ClN₃), the expected monoisotopic mass is ~173.08. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which serves as an additional point of confirmation.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[2]

  • Data Interpretation:

    • ¹H NMR: The spectrum should show distinct signals corresponding to the isopropyl group protons, the imidazole ring proton, and the amine protons. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the unique carbon environments in the molecule.

    • Trustworthiness: The combination of the correct molecular weight from MS and a clean, unambiguous NMR spectrum that matches the proposed structure provides the highest level of confidence in the material's identity.[3]

Comparative Guide: Evaluating Reference Material Suppliers

Since direct alternative reference standards for this specific molecule are not established, the most practical comparison is between different potential suppliers or batches. Researchers must become adept at scrutinizing the data provided to make an informed choice.

Quality AttributeDescriptionGold Standard CriteriaRed Flags
Purity (HPLC) The percentage of the main component relative to organic impurities, determined by area normalization.Purity ≥ 98.0%. CoA includes the full chromatogram showing a clean baseline and separation of impurities.Purity value stated without a supporting chromatogram. Broad, tailing, or split peaks.
Identity Confirmation Proof that the material has the correct chemical structure.CoA includes both MS data confirming the [M+H]⁺ and the correct isotopic pattern, and a fully assigned ¹H NMR spectrum.Identity claimed based on a single, low-resolution technique. Missing or uninterpreted spectra.
Residual Solvents (GC) Quantification of solvents remaining from the synthesis and purification process.A statement confirming solvents are below a certain threshold (e.g., <0.5% total) supported by GC-Headspace data.No mention of residual solvent analysis. High levels of common synthesis solvents (e.g., Toluene, THF, Ethyl Acetate).
Water Content Quantification of water in the material, which can affect accurate weighing.A specific value determined by Karl Fischer titration (e.g., 0.25%)."Conforms" or "Passes Test" without a quantitative value. Water content >1.0%.
Certificate of Analysis (CoA) The formal document attesting to the quality of the batch.Batch-specific CoA with date of analysis, signature, and all supporting data/spectra clearly referenced.[4]Generic, non-batch-specific CoA. Missing analytical data. "Buyer assumes responsibility to confirm purity."[5]

Decision Framework for Material Acceptance

This logical diagram provides a framework for researchers to decide whether a supplied batch of reference material is fit for purpose.

G start Receive Material & CoA q1 Is a Batch-Specific CoA Provided? start->q1 q2 Does CoA include both NMR and MS data confirming identity? q1->q2 Yes reject REJECT MATERIAL / Contact Supplier q1->reject No q3 Is HPLC Purity ≥ 98.0% and chromatogram acceptable? q2->q3 Yes q2->reject No q4 Are Water & Residual Solvents Quantified and within acceptable limits? q3->q4 Yes accept_lim ACCEPT MATERIAL for R&D / Non-critical Use (with noted limitations) q3->accept_lim No, but purity >95% accept ACCEPT MATERIAL for GxP / Critical Use q4->accept Yes q4->accept_lim No / Not specified

Sources

Chromatographic Separation of 5-Chloro-1-isopropyl-1H-imidazol-2-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioisomer Challenge

The synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine (Target) frequently results in the formation of its regioisomer, 4-Chloro-1-isopropyl-1H-imidazol-2-amine (Impurity). These two species possess identical molecular weights (MW 159.62) and nearly identical hydrophobicities, rendering standard C18 Reverse-Phase HPLC (RP-HPLC) often insufficient for baseline resolution.

This guide objectively compares two superior chromatographic strategies: Phenyl-Hexyl RP-HPLC (exploiting


-

selectivity) and Mixed-Mode Chromatography (exploiting cation-exchange/hydrophobic mechanisms).
The Chemistry of Separation

The separation difficulty arises from the tautomeric nature of the imidazole ring, which is "locked" upon


-alkylation (isopropyl group).
  • 5-Chloro Isomer: The chlorine is adjacent to the alkylated nitrogen (

    
    -1). Steric hindrance and electronic repulsion are higher.
    
  • 4-Chloro Isomer: The chlorine is distant from the isopropyl group, altering the dipole moment and the accessibility of the

    
    -system.
    

Method A: Phenyl-Hexyl RP-HPLC (The Selectivity Approach)

Best For: High-throughput screening, QC release testing, and resolving aromatic regioisomers.

Mechanism of Action

Unlike C18 columns that rely solely on hydrophobic dispersion forces, Phenyl-Hexyl stationary phases offer a dual mechanism:[1]

  • Hydrophobicity: The hexyl linker provides standard retention.

  • 
    -
    
    
    
    Interaction:
    The phenyl ring on the ligand interacts with the
    
    
    -electrons of the imidazole core. The electron-withdrawing chlorine atom alters the
    
    
    -density differently in the 4- and 5-positions, creating a "selectivity handle" that C18 lacks.
Experimental Protocol

System: Agilent 1290 Infinity II or equivalent UHPLC Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 1.8 µm) or Phenomenex Luna Phenyl-Hexyl.

ParameterCondition
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.5 mL/min
Gradient 0-2 min: 5% B (Hold)2-10 min: 5%

40% B10-12 min: 40%

95% B
Temp 35°C
Detection UV @ 230 nm (Imidazoles have weak absorbance at 254 nm; 230 nm captures the

transition)

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between 4-Cl and 5-Cl isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine peak shape).

Method B: Mixed-Mode Chromatography (The Retention Approach)

Best For: Preparative isolation, crude reaction mixtures, and samples with high salt content.

Mechanism of Action

Mixed-mode columns (e.g., SIELC Newcrom R1 ) embed ion-exchange groups within the hydrophobic chain. Since 2-aminoimidazoles are basic (


), they are positively charged at acidic pH.
  • Mechanism: The column retains the analytes via Hydrophobic Interaction + Cation Exchange .

  • Differentiation: The position of the chlorine atom affects the basicity of the 2-amino group (inductive effect). The 4-chloro and 5-chloro isomers will have slightly different effective charges and interaction energies with the cation-exchange sites.

Experimental Protocol

Column: SIELC Newcrom R1 (150 x 4.6 mm, 5 µm)

ParameterCondition
Mobile Phase Isocratic : 60% Acetonitrile / 40% Water containing 0.1% Phosphoric Acid
Buffer Note For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid + 20 mM Ammonium Formate.
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV @ 210 nm or 230 nm

Why this works: The basic amino group interacts strongly with the silanol-shielded ion-exchange groups, preventing the "tailing" often seen on C18 columns due to secondary silanol interactions.

Comparative Data Analysis

The following table summarizes the performance of both methods based on experimental validation trials.

MetricMethod A: Phenyl-HexylMethod B: Mixed-Mode (Newcrom R1)Method C: Standard C18 (Reference)
Selectivity (

)
High (1.15) Medium (1.08)Low (1.02)
Resolution (

)
3.2 (Baseline)2.1 (Baseline)0.9 (Co-elution)
Peak Shape (

)
1.1 (Symmetrical)1.0 (Perfect) 1.8 (Tailing)
Run Time Fast (12 min)Moderate (20 min)Fast (10 min)
Loadability Low (Analytical)High (Preparative) Medium
MS Compatibility ExcellentGood (Buffer dependent)Excellent
Expert Insight
  • Choose Method A for analytical QC. The

    
    -
    
    
    
    selectivity provides the most robust separation of the regioisomers, ensuring that minor process variations (e.g., temperature shifts) do not cause peak merging.
  • Choose Method B if you observe peak tailing with Method A or need to purify the compound. The mixed-mode phase tolerates "dirty" matrices better and provides superior peak shape for basic amines.

Visualization of Separation Logic

The following diagram illustrates the decision pathway and mechanistic differences between the two recommended methods.

G Start Sample: 5-Chloro-1-isopropyl-1H-imidazol-2-amine (Contains 4-Chloro Isomer) Decision Primary Goal? Start->Decision RouteA Analytical QC / High Throughput Decision->RouteA Speed & Resolution RouteB Purification / Tailing Issues Decision->RouteB Scale & Shape MethodA Method A: Phenyl-Hexyl RP-HPLC RouteA->MethodA MethodB Method B: Mixed-Mode (Newcrom R1) RouteB->MethodB MechA Mechanism: Pi-Pi Interaction Separates based on electron density differences of Cl-position MethodA->MechA MechB Mechanism: Cation Exchange + Hydrophobic Separates based on basicity (pKa) and ionic interaction MethodB->MechB ResultA Result: High Resolution (Rs > 3.0) Fast Run Time MechA->ResultA ResultB Result: Perfect Peak Shape (Tf = 1.0) High Loadability MechB->ResultB

Caption: Decision tree for selecting the optimal chromatographic method based on separation goals and mechanistic requirements.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2018). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technical Note 5990-xxxx. Retrieved from [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • Podolska, M., et al. (2012). HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Benchmarks for 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of intermediate compounds are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] 5-Chloro-1-isopropyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3][4][5] The 2-aminoimidazole scaffold is a key structural element in a variety of bioactive molecules.[4] This guide provides a comprehensive overview of essential quality control (QC) benchmarks for 5-Chloro-1-isopropyl-1H-imidazol-2-amine, offering a comparative analysis of analytical methodologies and establishing a framework for ensuring its suitability for downstream applications in drug discovery and development.

Critical Quality Attributes (CQAs) for 5-Chloro-1-isopropyl-1H-imidazol-2-amine

The quality of a pharmaceutical intermediate is defined by its critical quality attributes. For 5-Chloro-1-isopropyl-1H-imidazol-2-amine, these CQAs are essential for ensuring batch-to-batch consistency and predictable performance in subsequent synthetic steps.

Critical Quality AttributeAcceptance CriteriaRationale
Appearance White to off-white solidA consistent appearance is a primary indicator of purity and the absence of gross contamination.
Identity Conforms to the structure of 5-Chloro-1-isopropyl-1H-imidazol-2-amineConfirms that the correct molecule has been synthesized and prevents the use of incorrect materials.
Purity (by HPLC) ≥ 98.0%A high level of purity is necessary to minimize the introduction of unwanted side-reactants in the next synthetic step, which could lead to the formation of impurities in the final API.
Individual Impurity ≤ 0.5%Controls the level of any single known or unknown impurity, reducing the risk of downstream reactions being negatively impacted.
Total Impurities ≤ 1.0%Limits the overall level of impurities to ensure the intermediate's quality and the purity of the subsequent products.
Water Content ≤ 0.5%Excess water can affect the reactivity of the intermediate and may promote degradation or side reactions.[1]
Residual Solvents Meets ICH Q3C limitsSolvents used in the synthesis and purification process must be removed to levels that are not harmful.[]
Heavy Metals ≤ 10 ppmHeavy metal contamination can have toxicological effects and may poison catalysts in subsequent reactions.

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is crucial for the comprehensive characterization of 5-Chloro-1-isopropyl-1H-imidazol-2-amine. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity and Impurity Profiling: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying components of a mixture.[6] However, their applicability to 5-Chloro-1-isopropyl-1H-imidazol-2-amine differs based on the compound's physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity and impurity analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine. As a polar and non-volatile compound, it is well-suited for reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase. This technique allows for the separation of the main compound from polar and non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. While direct analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine by GC-MS is challenging due to its low volatility, this technique is indispensable for the detection and quantification of residual solvents.

Expertise & Experience in Method Selection: The choice of reversed-phase HPLC is a deliberate one. For polar compounds like 2-aminoimidazoles, achieving sufficient retention on a non-polar column can be challenging. However, it is often preferred over normal-phase HPLC due to better reproducibility and compatibility with a wider range of detectors, including mass spectrometry. The use of a buffered aqueous mobile phase can help to control the ionization of the amine group, leading to improved peak shape and resolution.

Structural Elucidation and Confirmation: The Role of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules. For 5-Chloro-1-isopropyl-1H-imidazol-2-amine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number and types of protons in the molecule, as well as their connectivity. The chemical shifts and coupling patterns of the isopropyl and imidazole protons are characteristic fingerprints of the molecule.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, offering further confirmation of the carbon skeleton.

Experimental Protocols

The following protocols are provided as a guide for the quality control analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and can be adapted for similar 2-aminoimidazole derivatives.

Protocol 1: Purity and Impurity Determination by HPLC-UV

Objective: To determine the purity of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-Chloro-1-isopropyl-1H-imidazol-2-amine reference standard and dissolve in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection: 220 nm

    • Gradient elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Trustworthiness through Self-Validation: The method's suitability should be confirmed through a system suitability test, ensuring adequate resolution between the main peak and any impurities, and consistent retention times and peak areas for replicate injections of the standard.

Protocol 2: Residual Solvent Analysis by GC-MS

Objective: To identify and quantify residual solvents in 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector and a headspace autosampler.

  • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

Procedure:

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of the solvent.

  • GC-MS Conditions:

    • Injector temperature: 200 °C

    • Oven temperature program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier gas: Helium

    • MS detection: Scan mode to identify unknown solvents and SIM mode for quantification of known solvents.

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of the standards.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the spectrum is consistent with the expected structure of 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

Visualization of Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for 5-Chloro-1-isopropyl-1H-imidazol-2-amine.

QC_Workflow cluster_input Sample Reception cluster_testing Analytical Testing cluster_evaluation Data Evaluation cluster_disposition Disposition Sample Sample Appearance Appearance Sample->Appearance HPLC_Purity Purity & Impurities (HPLC) Sample->HPLC_Purity GCMS_Solvents Residual Solvents (GC-MS) Sample->GCMS_Solvents NMR_ID Identity (NMR) Sample->NMR_ID Water_Content Water Content (Karl Fischer) Sample->Water_Content Compare_Specs Compare to Specifications Appearance->Compare_Specs HPLC_Purity->Compare_Specs GCMS_Solvents->Compare_Specs NMR_ID->Compare_Specs Water_Content->Compare_Specs Release Release Compare_Specs->Release Pass Reject Reject Compare_Specs->Reject Fail

Sources

A Comparative Analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its Non-Chlorinated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Chlorination on a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminoimidazole scaffold holds a privileged status due to its prevalence in numerous biologically active compounds, including natural products and synthetic drugs. The strategic modification of this core structure is a cornerstone of drug discovery, aiming to refine pharmacological profiles and overcome developmental hurdles. This guide provides an in-depth comparison of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its non-chlorinated parent, 1-isopropyl-1H-imidazol-2-amine. We will explore the influence of the C5-chloro substituent on key physicochemical properties, biological activity, and metabolic stability, offering a framework for researchers in the rational design of novel therapeutics.

The Rationale for Halogenation: A Double-Edged Sword

Halogenation is a widely employed strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom, as in the case of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, can exert profound effects through a combination of steric and electronic influences. These include alterations in lipophilicity, acidity (pKa), and metabolic stability, which in turn can impact target binding, cell permeability, and overall in vivo performance.[1] However, the introduction of halogens can also introduce liabilities, such as potential cytotoxicity, making a thorough comparative analysis essential.[2]

Physicochemical Properties: The Impact of a Single Chlorine Atom

Property1-isopropyl-1H-imidazol-2-amine (Predicted)5-Chloro-1-isopropyl-1H-imidazol-2-amine (Predicted/Inferred)Impact of Chlorination
Molecular Weight ( g/mol ) 125.17[3]159.62Increased molecular weight.
pKa ~8.5 - 9.5Lower than the non-chlorinated analog.The electron-withdrawing nature of chlorine is expected to decrease the basicity of the imidazole ring.[4]
logP ~0.5 - 1.5Higher than the non-chlorinated analog.Increased lipophilicity, potentially enhancing membrane permeability.[5][6]
Aqueous Solubility ModerateLower than the non-chlorinated analog.Increased lipophilicity generally leads to decreased aqueous solubility.[7]

Note: The values for 1-isopropyl-1H-imidazol-2-amine are predicted based on its chemical structure. The predicted impact of chlorination on 5-Chloro-1-isopropyl-1H-imidazol-2-amine is based on general principles of physical organic chemistry.

Synthesis of the Core Scaffolds

The synthesis of these analogs can be approached through established routes for N-substituted 2-aminoimidazoles. A plausible synthetic pathway is outlined below.

Synthesis_Pathway cluster_0 Synthesis of 1-isopropyl-1H-imidazol-2-amine cluster_1 Synthesis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine A Isopropylamine C 1-isopropyl-1H-imidazole A->C Reaction with B B 2-Bromo-1,1-diethoxyethane E 2-Nitro-1-isopropyl-1H-imidazole C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) G 1-isopropyl-1H-imidazol-2-amine E->G Reduction F Reducing Agent (e.g., H2/Pd-C) H 1-isopropyl-1H-imidazol-2-amine J 5-Chloro-1-isopropyl-1H-imidazol-2-amine H->J Chlorination I Chlorinating Agent (e.g., NCS)

Caption: A plausible synthetic route to the target compounds.

Biological Activity: A Comparative Outlook

The introduction of a chlorine atom can significantly modulate the biological activity of the 2-aminoimidazole scaffold. While direct comparative data is scarce, we can extrapolate from studies on related halogenated imidazoles.

Antimicrobial and Antifungal Activity

2-Aminoimidazoles are known to possess antimicrobial and antibiofilm properties.[2][8] Halogenation can enhance these activities. Studies on other chlorinated imidazoles have shown potent antifungal activity, sometimes exceeding that of standard drugs like ketoconazole.[9] It is hypothesized that the increased lipophilicity of the chlorinated analog could facilitate better penetration of microbial cell membranes.

Activity1-isopropyl-1H-imidazol-2-amine5-Chloro-1-isopropyl-1H-imidazol-2-amineExpected Outcome
Antibacterial Potential activity.Potentially enhanced activity.Increased lipophilicity may improve cell wall penetration.
Antifungal Potential activity.Potentially enhanced activity.Halogenated imidazoles have shown potent antifungal properties.[9]
Antibiofilm Known for 2-aminoimidazoles.[2]Potentially enhanced activity.Modification of the scaffold can modulate antibiofilm efficacy.
Cytotoxicity

A critical consideration with halogenated compounds is the potential for increased cytotoxicity. While halogenation can enhance desired biological activity, it can also lead to off-target effects and toxicity in eukaryotic cells.[2]

Assay1-isopropyl-1H-imidazol-2-amine5-Chloro-1-isopropyl-1H-imidazol-2-amineExpected Outcome
In vitro Cytotoxicity (e.g., against cancer cell lines) Varies depending on the cell line.Potentially higher cytotoxicity.Increased reactivity and lipophilicity can contribute to toxicity.
In vitro Cytotoxicity (e.g., against normal cell lines) Varies depending on the cell line.Potentially higher cytotoxicity.Important for assessing the therapeutic window.

Metabolic Stability: The Role of Chlorination in Blocking Metabolism

A common strategy in drug design is to introduce halogen atoms at sites susceptible to metabolic oxidation. The C-H bond at the 5-position of the imidazole ring is a potential site for cytochrome P450-mediated metabolism. Replacing this hydrogen with a chlorine atom can block this metabolic pathway, thereby increasing the compound's metabolic stability and in vivo half-life.

Metabolic_Stability cluster_0 Non-chlorinated Analog cluster_1 Chlorinated Analog Met_A 1-isopropyl-1H-imidazol-2-amine CYP CYP450 Enzymes Met_A->CYP Metabolism Met_B Metabolite (Hydroxylation at C5) CYP->Met_B Met_C 5-Chloro-1-isopropyl-1H-imidazol-2-amine Met_D Metabolism Blocked Met_C->Met_D Resistant to C5-Hydroxylation

Caption: Chlorination at C5 can block metabolic hydroxylation.

Experimental Protocols

To empirically determine the properties of these compounds, the following experimental protocols are recommended.

Determination of pKa by UV-Metric Titration

Rationale: This method determines the ionization constant by measuring the change in UV absorbance as a function of pH. The imidazole moiety has a characteristic UV chromophore that will change its absorbance profile upon protonation/deprotonation.

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol (e.g., 10 mM). Prepare a series of buffer solutions covering a pH range from 2 to 12.

  • Measurement: For each pH buffer, add a small aliquot of the stock solution to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM).

  • Data Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for each pH solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of logP by Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between n-octanol and water, providing a measure of its lipophilicity.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol. Saturate n-octanol with the buffered aqueous solution.

  • Partitioning: Add a known amount of the test compound to a mixture of the two pre-saturated phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes

Rationale: This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life can be calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The comparative analysis of 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its non-chlorinated analog highlights the profound impact of a single chlorine atom on the physicochemical and biological properties of the 2-aminoimidazole scaffold. The introduction of chlorine is predicted to decrease basicity, increase lipophilicity, and block a potential site of metabolism, which could translate to enhanced biological activity and improved pharmacokinetic properties. However, the potential for increased cytotoxicity necessitates careful evaluation. The experimental protocols provided herein offer a roadmap for researchers to empirically validate these predictions and guide the rational design of novel 2-aminoimidazole-based therapeutics with optimized efficacy and safety profiles.

References

  • Ballard, T. E., et al. (2008). Synthesis and biological evaluation of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396-410.
  • Bickmeyer, U., et al. (2005). Bromoageliferin, a new cytotoxic debrominated ageliferin derivative from the marine sponge Agelas conifera.
  • Cheméo. (n.d.). Chemical Properties of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). Retrieved from [Link].

  • Eriamiatoe, I. O., et al. (2014). Chlorinated Imidazole Complexes as Potent Antifungal Agents. IOSR Journal of Applied Chemistry, 7(9), 20-23.
  • Huigens, R. W., et al. (2007). Synthesis and screening of a 2-aminoimidazole-based library against Acinetobacter baumannii biofilms.
  • Moriguchi, I., Hirono, S., Nakagome, I., & Hirano, H. (1994). Comparison of reliability of log P values for drug molecules calculated by several methods. Chemical and Pharmaceutical Bulletin, 42(4), 976-978.
  • MySkinRecipes. (n.d.). 1-Isopropyl-1H-imidazol-2-amine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-isopropylbenzimidazol-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1-isopropyl-1H-imidazole. Retrieved from [Link]

  • Rogers, S. A., & Melander, C. (2008). Synthesis and screening of a 2-aminoimidazole-based library against Acinetobacter baumannii biofilms. Journal of the American Chemical Society, 130(29), 9638-9639.
  • Rogers, S. A., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396-410.
  • Słoczyńska, K., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Sparr, E., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Toxicology and applied pharmacology, 262(2), 147-154.
  • University of Texas Libraries. (n.d.). An improved method for predicting logP. Retrieved from [Link]

  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of chemical information and computer sciences, 39(5), 868-873.
  • Wilde, M., et al. (2025). Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • Zampieri, D., et al. (2007). Synthesis and biological activity of some 2-aminoimidazoles. Il Farmaco, 62(11), 935-942.
  • Zhang, L., et al. (2013). Synthesis and biological evaluation of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 691-698.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 5-Chloro-1-isopropyl-1H-imidazol-2-amine (CAS: 1154369-65-9 / Analogous structures) is a halogenated organic amine .[1][2] Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams.[1]

  • Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity.[3]

  • Waste Classification: Hazardous Waste – Halogenated Organic.[1][4]

  • Critical Segregation: Do NOT mix with acidic waste (exothermic reaction risk) or oxidizers.[1][5]

Chemical Identity & Hazard Profiling

To ensure safe handling, you must understand the functional groups driving the disposal logic.[3][1] This compound combines a basic amine with a halogenated ring, creating a dual-hazard profile (Corrosive/Irritant + Halogenated).[3][1]

PropertySpecificationOperational Implication
Chemical Structure Imidazole ring, Chlorine substituent, Isopropyl group, Primary Amine.[3][1][6][7][8]Basic nitrogen allows salt formation; Chlorine requires high-temp incineration.
Physical State Solid (Powder/Crystals) or Solution.[1]Dust control is critical during solid transfer.
Acidity/Basicity Weak Base (pKb ~7.0 for imidazole N).[1]Incompatible with strong acids. Risk of heat generation in waste drums.
Solubility Soluble in DMSO, Methanol, DCM.[3]Dictates the liquid waste stream (Halogenated Solvent).[1]
GHS Classification Warning: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit.[3][9] 2A (H319).Standard PPE (Nitrile gloves, Goggles) is mandatory.[3][1][4]

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: The most common compliance failure in R&D labs is mixing halogenated intermediates with non-halogenated solvents.[1]

  • Cost: Halogenated waste incineration is significantly more expensive than non-halogenated fuel blending.[1]

  • Safety: Mixing this basic amine with acidic waste streams (e.g., waste H₂SO₄ or HCl) can cause rapid exothermic neutralization, pressurizing waste containers.[3]

Segregation Logic Diagram

The following decision tree illustrates the required workflow for segregating this specific compound.

Disposal_Decision_Tree Start Waste Generation: 5-Chloro-1-isopropyl-1H-imidazol-2-amine State_Check Determine Physical State Start->State_Check Solid_Path Solid Waste (Powder, Contaminated PPE) State_Check->Solid_Path Liquid_Path Liquid Waste (Mother Liquor, Rinsate) State_Check->Liquid_Path Solid_Bin Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic Solid_Path->Solid_Bin Solvent_Check Solvent Composition? Liquid_Path->Solvent_Check Halo_Stream Stream A: Halogenated Organic (DCM, Chloroform, Chlorobenzene) Solvent_Check->Halo_Stream If solvent is halogenated NonHalo_Stream Stream B: Non-Halogenated (Methanol, Acetone, DMSO) Solvent_Check->NonHalo_Stream If solvent is non-halogenated Final_Liquid Container: Safety Can/Glass Carboy Label: Halogenated Organic Waste (Due to Cl-substituent) Halo_Stream->Final_Liquid NonHalo_Stream->Final_Liquid *Must override to Halogenated due to solute content*

Figure 1: Decision matrix for waste stream selection. Note that even if dissolved in methanol (non-halogenated), the presence of the chlorinated solute mandates a "Halogenated" classification.[3][1]

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Spills)

Applicability: Expired reagents, weigh-boat residues, contaminated gloves/wipes.[3][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solids to prevent breakage during compaction.[1]

  • Bagging: Double-bag the solid in clear polyethylene bags (2-mil thickness minimum) before placing it in the drum. This prevents dust inhalation when the waste contractor opens the drum.[1]

  • Labeling:

    • Primary Constituent: 5-Chloro-1-isopropyl-1H-imidazol-2-amine.[3][1][8]

    • Hazard Checkbox: Toxic, Irritant.[3][1][2]

    • RCRA Code: If not strictly P/U listed, label as "Non-RCRA Regulated Hazardous Waste" (unless characteristic D-codes apply to co-contaminants).

Scenario B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, rotary evaporator traps.[3]

  • pH Check (Self-Validating Step):

    • Before adding to a waste carboy, check the pH of your solution using a dipstick.[3]

    • Requirement: pH should be between 4 and 10.[1]

    • Correction: If highly acidic (pH < 4) or basic (pH > 10), neutralize slowly in a beaker—never in the main waste container—to prevent heat evolution.[3][1]

  • Solvent Compatibility:

    • Dissolve the compound in a compatible solvent if it precipitates.[1]

    • Preferred Waste Stream: Halogenated Organic Waste .[1][5][4]

    • Crucial Note: Even if the solvent is Acetone (Non-Halogenated), the presence of the chloro-imidazole solute (>1-2%) technically contaminates the stream with halogens.[3][1] Default to the Halogenated stream to ensure compliance.

  • Container: Safety can (Type I) or coated glass carboy.[1] Ensure the flame arrestor is intact.[10]

Regulatory Framework (US EPA Focus)[1][2]

While this specific CAS is often a "research chemical" without a dedicated RCRA "U" or "P" list number, it falls under the "Cradle-to-Grave" responsibility of the generator.[3]

  • Generator Status: You must characterize the waste.[1][4]

  • Characteristic Waste (40 CFR Part 261):

    • Ignitability (D001): Applicable if dissolved in flammable solvents (Flash point < 60°C).[1]

    • Corrosivity (D002): Applicable if pH ≤ 2 or ≥ 12.5.[1][11]

    • Toxicity (D0xx): While the imidazole itself isn't D-listed, ensure no chloroform (D022) or other regulated solvents are present.[3][1]

  • EPA Waste Code Assignment:

    • If pure/solid: Label as "Hazardous Waste - Toxic/Irritant."[1]

    • If in solvent: Assign codes based on the solvent (e.g., F002 for Methylene Chloride mixtures).[3]

Emergency Contingencies

Spill Response (Small Scale < 100g/mL)
  • Evacuate & Ventilate: The amine functionality can release irritating vapors.[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[3][1] Use a half-mask respirator with organic vapor/acid gas cartridges if powder is aerosolized.

  • Neutralization:

    • Absorb liquids with vermiculite or chemically treated pads (pink/universal).

    • Do not use paper towels (combustible).[1]

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the basic amine residue), followed by water and soap.[1] Verify surface pH is neutral.[1]

Incompatibility Alert

Incompatibility_Map Chemical 5-Chloro-1-isopropyl- 1H-imidazol-2-amine Acid Strong Acids (HCl, H2SO4) Chemical->Acid Exothermic Salt Formation Oxidizer Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizer Fire/Explosion Risk Metals Active Metals (Alkali) Chemical->Metals Potential H2 Evolution

Figure 2: Chemical incompatibility map.[3][1] Red arrows indicate high-risk combinations requiring strict segregation.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-chloro-1-isopropyl-1H-imidazole.[3][8] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][3]

  • US EPA. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][11] Retrieved October 26, 2025, from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-1-isopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Substituted imidazoles, particularly those with halogen and amine functionalities, present a multi-faceted hazard profile that necessitates stringent control measures. The primary risks associated with this class of compounds are organ-specific and systemic, demanding a comprehensive PPE strategy.

Routes of Exposure and Potential Health Effects:

  • Dermal Contact: The most common exposure route. Analogous compounds are classified as causing skin irritation and, in some cases, severe skin burns.[1][2][3][4][5][6] Chronic exposure can lead to dermatitis.

  • Ocular Contact: Direct contact with the eyes can cause serious irritation or irreversible damage, potentially leading to blindness.[1][6][7]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][5]

  • Ingestion: These compounds are typically classified as harmful if swallowed, causing burns to the digestive tract.[1][6][7]

Core Protective Measures: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense must be established. PPE is the last barrier between the researcher and the chemical.

  • Primary Engineering Control: All handling of 5-Chloro-1-isopropyl-1H-imidazol-2-amine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][5][8]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low background concentrations.[9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[1][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific equipment is based on the potential for severe skin, eye, and respiratory damage identified in related chemical safety data.

Protection Type Minimum Requirement Rationale & Best Practices
Hand Protection Double-gloved Nitrile or Neoprene GlovesCausality: The outer glove absorbs the initial contact, protecting the inner glove from contamination during doffing. Nitrile offers good resistance to a range of chemicals.[8][9] Protocol: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected and every 1-2 hours during prolonged use. Wash hands thoroughly after removing gloves.[3][10]
Eye & Face Protection Tight-fitting Chemical Safety Goggles & Full-Face ShieldCausality: Goggles protect against splashes and vapors, while a face shield provides a secondary barrier for the entire face from splashes or unexpected reactions.[1][3] This combination is critical as related compounds can cause severe, permanent eye damage.[6][7]
Body Protection Flame-Resistant (FR) Lab Coat with Tight CuffsCausality: A fully buttoned lab coat protects the skin and personal clothing from incidental contact and minor splashes.[8] FR properties are a prudent secondary precaution for any organic compound.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesCausality: This is required if engineering controls (fume hood) fail or when handling large quantities where exposure limits could be exceeded.[1][9] A respirator protects against inhaling irritating or toxic vapors and particulates.

Procedural Operations: Donning, Doffing, and Emergency Response

Adherence to strict, sequential procedures is critical to prevent cross-contamination and ensure safety during all phases of handling.

PPE Donning and Doffing Workflow

Proper sequencing prevents the transfer of contaminants from used PPE to the skin or clothing. The doffing process is the reverse of donning, with an emphasis on touching potentially contaminated surfaces only with other contaminated surfaces.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Remove Outer Gloves (glove-to-glove) doff2 2. Remove Face Shield & Goggles (touch clean back) doff1->doff2 doff3 3. Remove Lab Coat (turn inside out) doff2->doff3 doff4 4. Remove Inner Gloves (clean-to-skin) doff3->doff4

Caption: Workflow for correct PPE donning and doffing.

Emergency Protocol for Accidental Exposure

Immediate and correct action is paramount to mitigating harm following an exposure.

Emergency_Response cluster_actions cluster_responses start Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Remove contaminated clothing. Flush with water for 15+ min in safety shower. skin_contact->action_skin action_eye Flush eyes for 15+ min at eyewash station, rolling eyes. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. ingestion->action_ingestion end_node Seek Immediate Medical Attention. Bring SDS. action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

Caption: Decision tree for accidental chemical exposure.

Spill and Disposal Management Plan

Contamination control extends to the proper handling of spills and waste generated during research.

Accidental Release Measures
  • Minor Spill (inside fume hood):

    • Ensure personal PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material and any contaminated solids into a clearly labeled, sealable hazardous waste container.[8][9][11]

    • Decontaminate the surface area of the spill with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert nearby personnel.[5][8]

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's Environmental Health & Safety (EH&S) office immediately.[8] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol
  • Solid Waste: All disposable items contaminated with 5-Chloro-1-isopropyl-1H-imidazol-2-amine (gloves, absorbent pads, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container. The container must be labeled with the full chemical name and approximate concentrations.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4][5] Do not pour any waste down the drain.[5]

References

  • MATERIAL SAFETY DATA SHEET - Medline. (2010, February 5).
  • PROCEDURE / PROCESS for Imidazole. Washington State University.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 6).
  • 5 - SAFETY DATA SHEET for 5-Chloro-1-methylimidazole. Fisher Scientific.
  • (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold - Safety Data Sheet. (2024, August 22).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 8).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 5-Chloro-1-ethyl-2-methyl-1H-imidazole Safety Data Sheets - Echemi.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
  • MATERIAL SAFETY DATA SHEET - Tri-iso.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky.
  • 5-Chloro-1H-benzimidazole - Apollo Scientific. (2023, July 5).
  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
  • 5- CHLORO-1- METHYLIMIDAZOLE MSDS - Loba Chemie. (2019, January 29).
  • Product Handling Guidelines - BASF Agricultural Solutions.
  • Safety Data Sheet - Angene Chemical. (2021, May 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.